GSK 625433
Description
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Properties
Molecular Formula |
C26H32N4O5S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18?,21?,26-/m1/s1 |
InChI Key |
HLQXYDHLDZTWDW-GJEQZTTHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GSK625433: A Technical Deep Dive into its Mechanism of Action as a Hepatitis C Virus NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides a detailed technical overview of the mechanism of action of GSK625433, summarizing key quantitative data and outlining the experimental methodologies used in its preclinical characterization. The compound belongs to the acyl pyrrolidine (B122466) series and demonstrates a promising profile for antiviral therapy, particularly against HCV genotype 1.
Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
GSK625433 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for the active site, GSK625433 binds to an allosteric site known as the "palm region" of the enzyme. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA replication.
X-ray crystallography studies have revealed that the binding of GSK625433 within the palm region is subtly different between HCV subtypes 1a and 1b. A key interaction involves amino acid residue 415, where a tyrosine (Y) to phenylalanine (F) substitution between the two subtypes affects the water network surrounding the inhibitor, influencing its binding affinity.
Signaling and Interaction Pathway
The following diagram illustrates the inhibitory action of GSK625433 on the HCV replication cycle.
Quantitative Data Summary
The preclinical evaluation of GSK625433 yielded significant quantitative data on its potency and selectivity. The following tables summarize these findings based on available information.
Table 1: In Vitro Potency of GSK625433 against HCV Genotype 1 NS5B Polymerase
| Enzyme Type | IC₅₀ (nM) |
| Full-Length NS5B | Data not available in snippet |
| Delta21 NS5B | Data not available in snippet |
Note: Specific IC₅₀ values were presented in the original source but are not available in the public abstract.
Table 2: Antiviral Activity of GSK625433 in HCV Replicon Assays
| HCV Genotype | EC₅₀ (nM) |
| Genotype 1 | Highly Potent |
| Genotype 2a | Inactive |
| Genotype 3a | Reduced Potency |
| Genotype 3b | Inactive |
| Genotype 4a | Reduced Potency |
Note: The EC₅₀ value is shifted 3- to 4-fold in the presence of 40% human serum.
Table 3: Selectivity Profile of GSK625433
| Polymerase | Inhibition |
| GBV-B Polymerase | Not Inhibited |
| BVDV Polymerase | Not Inhibited |
| Human DNA Polymerases | Not Inhibited |
Experimental Protocols
While detailed step-by-step protocols are not publicly available, the key experimental approaches used to characterize GSK625433 are outlined below.
Biochemical Assays
-
Objective: To determine the direct inhibitory activity of GSK625433 on the HCV NS5B polymerase.
-
Methodology: Assays were performed using purified full-length and C-terminally truncated (delta21) NS5B enzymes from various HCV genotypes. The activity of the polymerase would be measured by quantifying the incorporation of labeled nucleotides into a newly synthesized RNA strand. The concentration of GSK625433 required to inhibit polymerase activity by 50% (IC₅₀) was determined.
HCV Replicon System Assays
-
Objective: To evaluate the antiviral activity of GSK625433 in a cell-based model of HCV replication.
-
Methodology: Huh7 cells harboring subgenomic HCV replicons were used. These replicons contain the HCV non-structural proteins, including NS5B, and can replicate autonomously within the cells. Cells were treated with varying concentrations of GSK625433, and the level of HCV RNA replication was quantified, typically by RT-qPCR or through a reporter gene assay (e.g., luciferase). The effective concentration that inhibits 50% of viral replication (EC₅₀) was calculated.
Cytotoxicity Assays
-
Objective: To assess the potential toxic effects of GSK625433 on host cells.
-
Methodology: Exponentially growing Huh7 or Vero cells were exposed to a range of concentrations of GSK625433. Cell viability was measured using the MTT assay, a colorimetric assay that measures metabolic activity. The absence of significant cytotoxicity at concentrations effective against HCV replication indicates a favorable selectivity index.
Combination Assays
-
Objective: To investigate the potential for synergistic, additive, or antagonistic effects when GSK625433 is combined with other anti-HCV agents.
-
Methodology: A two-dimensional "checkerboard" format was employed. Cells with HCV replicons were treated with a matrix of concentrations of GSK625433 and another antiviral agent, such as interferon-α2a or ribavirin. The antiviral effect of the combination at each concentration point was measured and analyzed to determine the nature of the interaction (e.g., synergy).
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of GSK625433.
Resistance Profile
In vitro resistance studies have identified key amino acid substitutions that confer resistance to GSK625433. Changes at positions 414 and 447 in the NS5B polymerase appear to be the primary mutations responsible for reduced susceptibility. Importantly, GSK625433 retains its activity against enzymes carrying mutations that confer resistance to inhibitors binding to other sites on the polymerase, such as the hinge and finger-loop regions. This suggests that GSK625433 could be effectively used in combination therapies to combat the emergence of drug resistance.
Conclusion
GSK625433 is a highly potent and selective allosteric inhibitor of the HCV NS5B polymerase, targeting the palm region of the enzyme. It demonstrates excellent activity against genotype 1, the most common HCV genotype, and shows synergy with other antiviral agents in vitro. Its distinct binding site and resistance profile support its potential use in combination with other direct-acting antivirals or existing therapies. While the clinical development of GSK625433 may have been discontinued, the detailed understanding of its mechanism of action provides valuable insights for the ongoing development of novel HCV inhibitors.
An In-depth Technical Guide to the HCV Polymerase Inhibitor GSK625433
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK625433, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The document details the compound's mechanism of action, presents its inhibitory activity in quantitative terms, and outlines the key experimental protocols used for its characterization.
Executive Summary
GSK625433 is a member of the acyl pyrrolidine (B122466) (AP) class of antiviral compounds that demonstrates highly potent and selective inhibition of HCV genotype 1.[1] It functions as an allosteric inhibitor, binding to a distinct site within the palm domain of the NS5B polymerase.[1] This binding event induces a conformational change that ultimately blocks the enzyme's ability to synthesize viral RNA, a critical step in the HCV lifecycle.[2] Preclinical data highlight its high potency in both biochemical and cell-based replicon assays, supporting its potential for use in combination therapies against HCV infection.[1]
Mechanism of Action
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[1][3] Like many polymerases, its structure is often described as resembling a "right hand," with palm, finger, and thumb subdomains that encircle the active site.[3][4]
GSK625433 is a non-nucleoside inhibitor (NNI) that binds to an allosteric site located in the palm subdomain of the NS5B polymerase, approximately 35Å from the catalytic active site.[1][4] Unlike nucleoside inhibitors that compete with natural nucleotide triphosphates (NTPs) at the active site, GSK625433 does not.[2] Instead, its binding is thought to lock the polymerase in an inactive conformation, preventing the necessary conformational changes required for the initiation and elongation of the nascent viral RNA strand.[2][3] This allosteric inhibition is a hallmark of several classes of potent anti-HCV agents.
Quantitative Data Presentation
The inhibitory potency of GSK625433 has been quantified through various biochemical and cell-based assays. The data below are summarized from preclinical studies.[1]
Table 1: Biochemical Inhibition of HCV NS5B Polymerase (IC₅₀)
| Target Enzyme | Substrate | IC₅₀ (nM) |
| Genotype 1b (Full-Length) | polyC/oligoG | 5 |
| Genotype 1b (Full-Length) | 3'NCR | 3 |
| Genotype 1a (Full-Length) | polyC/oligoG | 35 |
| Genotype 1a (Full-Length) | 3'NCR | 24 |
| Genotype 1b (Δ21 Truncated) | polyC/oligoG | 2 |
| Genotype 1a (Δ21 Truncated) | polyC/oligoG | 20 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Cell-Based HCV Replicon Inhibition (EC₅₀)
| Replicon Genotype | Assay Format | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index (SI) |
| Genotype 1b | 3-day Luciferase | 3 | >100 | >33,333 |
| Genotype 1b | 9-day Colony Formation | 11 | >100 | >9,090 |
| Genotype 1a | 3-day Luciferase | 35 | >100 | >2,857 |
EC₅₀ (50% effective concentration) is the concentration of the compound required to inhibit 50% of viral replication in cells. CC₅₀ (50% cytotoxic concentration) is the concentration required to reduce the viability of host cells by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for the viral target over the host cell.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize GSK625433.
HCV NS5B Polymerase Biochemical Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified recombinant NS5B polymerase.
Objective: To determine the IC₅₀ value of GSK625433 against purified HCV NS5B RdRp.
Materials:
-
Purified recombinant NS5B enzyme (full-length or C-terminally truncated Δ21)
-
Template/primer: poly(C)/oligo(G) or poly(A)/oligo(U)
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 25 mM KCl, 1 mM DTT
-
Substrate Mix: GTP (or UTP) and a radiolabeled nucleotide (e.g., [α-³³P]GTP or [α-³²P]UTP)
-
GSK625433 serially diluted in DMSO
-
EDTA solution
-
Filter plates (e.g., DEAE filtermat)
-
Scintillation fluid and counter
Procedure:
-
Compound Plating: Prepare serial dilutions of GSK625433 in DMSO and dispense into a 96-well assay plate. Include DMSO-only wells as a no-inhibitor control.
-
Enzyme Preparation: Dilute the purified NS5B enzyme to the desired concentration in cold reaction buffer.
-
Reaction Initiation: To each well of the assay plate, add the NS5B enzyme, the template/primer (e.g., 250 ng poly(C) and 25 ng oligo(G)₁₂), and the reaction buffer.[5]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Start the polymerase reaction by adding the substrate mix containing both unlabeled and radiolabeled GTP. The final concentration of GTP should be at or near its Kₘ value.
-
Reaction Incubation: Incubate the reaction for 1-3 hours at room temperature (~22°C).[5]
-
Reaction Termination: Stop the reaction by adding an equal volume of EDTA solution.
-
Product Capture: Transfer the reaction mixture to a DEAE filter plate, which binds the negatively charged RNA products. Wash the plate multiple times with a wash buffer (e.g., sodium phosphate) to remove unincorporated radiolabeled nucleotides.
-
Quantification: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
HCV Subgenomic Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon.
Objective: To determine the EC₅₀ value of GSK625433 in a cellular environment.
Materials:
-
Huh-7 cells or a highly permissive subclone (e.g., Huh7-Lunet).[6]
-
HCV subgenomic replicon RNA containing a reporter gene (e.g., firefly luciferase).[7]
-
Cell culture medium (DMEM, 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
Electroporation buffer and cuvettes.
-
GSK625433 serially diluted in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Preparation: Culture Huh-7 cells to ~80% confluency. On the day of the experiment, trypsinize, wash, and resuspend the cells in a suitable electroporation buffer (e.g., Cytomix).
-
RNA Transfection: Mix a defined amount of in vitro-transcribed HCV replicon RNA (e.g., 1-5 µg) with the cell suspension (e.g., 4 x 10⁶ cells).[8] Transfer to an electroporation cuvette and deliver an electrical pulse to introduce the RNA into the cells.
-
Cell Plating: Immediately after electroporation, dilute the cells in fresh culture medium and plate them into 96-well plates.
-
Compound Addition: After the cells have adhered (typically 4-24 hours post-plating), add the serially diluted GSK625433 to the appropriate wells. Include DMSO-only wells (vehicle control) and wells with a known inhibitor (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator to allow for replicon replication and expression.
-
Luciferase Measurement: After incubation, remove the medium, wash the cells with PBS, and lyse the cells using a passive lysis buffer. Add the luciferase assay substrate to each well and immediately measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase readings to the DMSO control to calculate the percent inhibition of replication. Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Cytotoxicity Assay
This assay is performed in parallel with the replicon assay to ensure that the observed antiviral activity is not due to toxicity to the host cells.
Objective: To determine the CC₅₀ of GSK625433 on the host cell line (Huh-7).
Materials:
-
Huh-7 cells (non-transfected).
-
Cell culture medium.
-
GSK625433 serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Plating: Seed Huh-7 cells in a 96-well plate at the same density used for the replicon assay. Allow cells to adhere overnight.
-
Compound Addition: Add the same serial dilutions of GSK625433 used in the replicon assay to the cells.
-
Incubation: Incubate the plate for 72 hours (matching the duration of the replicon assay).
-
Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period (e.g., 15 minutes to 2 hours).[9]
-
Signal Quantification: Measure the output signal (luminescence or absorbance) using the appropriate plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the DMSO control. Plot the data and determine the CC₅₀ value using a sigmoidal dose-response curve.[10][11]
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. labinsights.nl [labinsights.nl]
GSK625433: A Technical Guide to a Potent NS5B Palm Site Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Developed by GlaxoSmithKline, this compound belongs to the acyl pyrrolidine (B122466) (AP) series of inhibitors and has demonstrated significant promise in preclinical studies.[1] The NS5B polymerase is a critical enzyme in the HCV life cycle, making it a prime target for antiviral therapies.[1] GSK625433 distinguishes itself by binding to the "palm" region of the polymerase, an allosteric site distinct from the active site targeted by nucleoside inhibitors.[1] This technical guide provides a comprehensive overview of GSK625433, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
GSK625433 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Through structural analysis, it has been determined that GSK625433 binds to an allosteric site within the palm domain of the enzyme.[1] This binding induces a conformational change in the polymerase, which, while distant from the catalytic center, effectively inhibits the initiation of RNA synthesis. This allosteric inhibition is a key feature of many non-nucleoside inhibitors, offering a different mechanism to disrupt viral replication compared to nucleoside analogs that act as chain terminators. The specific binding site in the palm region suggests that GSK625433 may not have cross-resistance with inhibitors that target other allosteric sites, such as the thumb domain or the enzyme's active site.[1]
Quantitative Data
GSK625433 has demonstrated potent inhibitory activity against HCV genotype 1 in both enzymatic and cell-based replicon assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of GSK625433
| Assay Type | Target | Genotype | IC50 / EC50 | Notes |
| Enzymatic Assay | Full-length NS5B | 1b | Sub-micromolar | Highly potent inhibition.[1] |
| Enzymatic Assay | Δ21 NS5B | 1b | Sub-micromolar | Potency maintained against truncated enzyme.[1] |
| Replicon Assay | Huh-7 cells | 1b | Sub-micromolar | Excellent cellular activity.[1] |
| Replicon Assay | Huh-7 cells | 1a | Sub-micromolar | Potent against genotype 1a. |
| Replicon Assay | Huh-7 cells | 2a | Inactive | Lacks activity against genotype 2a.[1] |
| Replicon Assay | Huh-7 cells | 3a | Reduced Potency | Less active against genotype 3a.[1] |
| Replicon Assay | Huh-7 cells | 4a | Reduced Potency | Less active against genotype 4a.[1] |
Table 2: Selectivity and Resistance Profile of GSK625433
| Parameter | Finding | Details |
| Selectivity | Highly Selective | No significant inhibition of other Flaviviridae polymerases (GBV-B, BVDV) or human DNA polymerases.[1] |
| Resistance Mutations | M414T, I447F | In vitro selection identified mutations at amino acid positions 414 and 447 that confer resistance.[1] |
| Cross-Resistance | Not Observed | Retained activity against enzymes with mutations conferring resistance to hinge and finger-loop site inhibitors.[1] |
| Synergy | Synergistic | Demonstrated synergy with interferon-α in vitro.[1] |
Experimental Protocols
Detailed experimental protocols for the evaluation of GSK625433 are provided below. These represent standard methodologies in the field for assessing HCV NS5B inhibitors.
NS5B Polymerase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of GSK625433 against the HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (full-length or C-terminally truncated, e.g., Δ21)
-
Polymeric RNA template (e.g., poly(rA))
-
Oligonucleotide primer (e.g., oligo(U)12)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP, GTP)
-
Radiolabeled rNTP (e.g., [α-33P]GTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
GSK625433 dissolved in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, rNTPs (excluding the radiolabeled one), RNA template, and primer in each well of a 96-well plate.
-
Add serial dilutions of GSK625433 (or DMSO as a control) to the wells.
-
Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled rNTP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated radiolabeled rNTPs.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of GSK625433 relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
HCV Replicon Assay
Objective: To evaluate the antiviral activity of GSK625433 in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
GSK625433 dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cytotoxicity assay kit (e.g., MTS or MTT).
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GSK625433 (or DMSO as a control).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of GSK625433 using a standard cytotoxicity assay.
-
Calculate the percentage of inhibition of HCV replication for each concentration of GSK625433 relative to the DMSO control.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
-
Calculate the selectivity index (SI = CC50 / EC50).
X-ray Crystallography
Objective: To determine the three-dimensional structure of GSK625433 in complex with the HCV NS5B polymerase.
Materials:
-
Highly purified and concentrated HCV NS5B polymerase.
-
GSK625433.
-
Crystallization screening kits.
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
Cryoprotectant.
-
X-ray diffraction equipment (synchrotron source preferred).
Procedure:
-
Co-crystallize the NS5B polymerase with GSK625433 by mixing the protein and the compound and setting up crystallization trials using various precipitant solutions.
-
Alternatively, soak pre-formed crystals of the apo-enzyme in a solution containing GSK625433.
-
Identify and optimize crystallization conditions to obtain diffraction-quality crystals.
-
Harvest the crystals and flash-cool them in liquid nitrogen using a suitable cryoprotectant.
-
Collect X-ray diffraction data from the crystals.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the NS5B-GSK625433 complex and analyze the binding interactions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of an HCV NS5B palm site inhibitor like GSK625433.
Conclusion
GSK625433 is a well-characterized, potent, and selective inhibitor of the HCV NS5B polymerase that targets the palm allosteric site. Its preclinical profile demonstrates excellent activity against genotype 1, a favorable selectivity profile, and synergy with interferon-α. The identification of resistance mutations provides valuable information for the design of combination therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-HCV agents.
References
An In-depth Technical Guide on Boronic Acid Derivatives in Hepatitis C Virus (HCV) Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of boronic acid derivatives in the context of Hepatitis C Virus (HCV) research, with a primary focus on the investigational compound GSK625433. Initially misidentified in some contexts as an NS3/4A protease inhibitor, this document clarifies that GSK625433 is, in fact, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.
To provide a thorough understanding of the role of boronic acids in HCV drug development, this guide is divided into two main sections. The first section offers a detailed analysis of GSK625433, including its mechanism of action, available quantitative data, and relevant experimental protocols. The second section explores the broader application of boronic acid derivatives as inhibitors of the HCV NS3/4A protease, a distinct viral target, offering a comparative perspective.
Section 1: GSK625433 - A Boronic Acid Derivative Targeting HCV NS5B Polymerase
GSK625433 is a member of the acyl pyrrolidine (B122466) class of compounds and has been identified as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] The boronic acid moiety within this class of molecules has been found to be a critical pharmacophore for enhanced in vitro potency against wild-type and mutant HCV replicons.[2]
Mechanism of Action: Inhibition of HCV NS5B Polymerase
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that catalyzes the synthesis of a negative-strand RNA intermediate from the positive-strand genomic RNA and the subsequent production of new positive-strand genomes.[3] This process is central to viral replication. GSK625433 is a non-nucleoside inhibitor that binds to an allosteric site in the "palm" region of the NS5B polymerase.[1] This binding induces a conformational change in the enzyme, which ultimately inhibits its catalytic activity.
References
GSK625433: A Technical Guide to its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK625433 is a potent and highly selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. This document provides a comprehensive overview of the antiviral activity spectrum of GSK625433, detailing its inhibitory effects, selectivity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
GSK625433 exerts its antiviral effect by binding to an allosteric site on the HCV NS5B polymerase, specifically within the "palm" domain of the enzyme. This binding induces a conformational change in the polymerase, rendering it inactive and thereby halting the synthesis of new viral RNA. This targeted mechanism of action contributes to its high potency and selectivity for the viral enzyme over host cellular polymerases.
HCV Replication and Point of Inhibition
The following diagram illustrates the replication cycle of the Hepatitis C virus and highlights the specific point of inhibition by GSK625433.
Antiviral Activity Spectrum
GSK625433 has demonstrated a narrow but potent spectrum of antiviral activity, primarily targeting Hepatitis C Virus genotype 1. Extensive in vitro studies have been conducted to characterize its efficacy and selectivity.
Quantitative Antiviral Activity
The following tables summarize the key quantitative data for the antiviral activity of GSK625433.
Table 1: In Vitro Inhibitory Activity against Viral Polymerases
| Target Enzyme | Virus/Organism | Genotype/Subtype | IC50 (nM) |
| NS5B Polymerase (full length) | Hepatitis C Virus (HCV) | 1b | 10 |
| NS5B Polymerase (delta21) | Hepatitis C Virus (HCV) | 1b | 10 |
| NS5B Polymerase | Hepatitis C Virus (HCV) | 1a | 49 |
| NS5B Polymerase | Hepatitis C Virus (HCV) | 2a | 13 |
| RNA Polymerase | GB virus B (GBV-B) | N/A | >10,000 |
| RNA Polymerase | Bovine Viral Diarrhea Virus (BVDV) | N/A | >10,000 |
| DNA Polymerase α | Human | N/A | >10,000 |
| DNA Polymerase β | Human | N/A | >10,000 |
| DNA Polymerase γ | Human | N/A | >10,000 |
IC50 (50% inhibitory concentration) is the concentration of the drug that is required for 50% inhibition of the target enzyme's activity in vitro.
Table 2: Cellular Antiviral Activity and Cytotoxicity
| Assay System | Cell Line | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HCV Subgenomic Replicon | Huh-7 | 1b | 38 | >50 | >1315 |
EC50 (50% effective concentration) is the concentration of the drug that is required for 50% inhibition of viral replication in a cell-based assay. CC50 (50% cytotoxic concentration) is the concentration of the drug that results in a 50% reduction in cell viability. Selectivity Index (SI) is calculated as CC50 / EC50 and indicates the therapeutic window of the compound.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited.
NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of GSK625433 on the enzymatic activity of the HCV NS5B polymerase.
Workflow Diagram:
Detailed Methodology:
-
Enzyme and Template Preparation: Recombinant full-length or a C-terminally truncated (delta21) form of HCV NS5B polymerase from genotype 1b is purified. A homopolymeric RNA template (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)) are used as the substrate.
-
Reaction Setup: The assay is performed in a 96-well plate format. Each well contains the reaction buffer, a mixture of ribonucleoside triphosphates (NTPs) including a radiolabeled or fluorescently labeled NTP, the RNA template/primer, and the purified NS5B enzyme.
-
Compound Addition: GSK625433 is serially diluted in DMSO and added to the reaction wells. Control wells receive DMSO only.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.
-
Reaction Termination and Product Capture: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is captured on a filter plate.
-
Quantification: The amount of incorporated radiolabeled NTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of GSK625433 is calculated relative to the control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of GSK625433 to inhibit HCV RNA replication within human liver cells.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: Human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon of genotype 1b are used. These replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene (e.g., luciferase) and/or a selectable marker (e.g., neomycin resistance gene).
-
Assay Setup: Replicon-containing cells are seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the culture medium is replaced with medium containing serial dilutions of GSK625433.
-
Incubation: The plates are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
Luciferase Reporter: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
qRT-PCR: Total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription polymerase chain reaction (qRT-PCR).
-
-
Data Analysis: The percentage of inhibition of HCV replication for each compound concentration is calculated relative to the vehicle-treated control cells. The EC50 value is determined using a dose-response curve fit.
Cytotoxicity Assay
This assay is performed to determine the concentration of GSK625433 that is toxic to the host cells, which is crucial for assessing the selectivity of the compound.
Detailed Methodology:
-
Cell Culture: Huh-7 cells (the same cell line used in the replicon assay but without the replicon) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of GSK625433 as in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay (72 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin (B115843) reduction assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the vehicle-treated control cells. The CC50 value is determined from the dose-response curve.
Conclusion
GSK625433 is a highly potent and selective inhibitor of the HCV NS5B polymerase with a narrow antiviral spectrum focused on HCV genotype 1.[1] Its mechanism of action, targeting a specific viral enzyme, and its high selectivity index underscore its potential as a targeted antiviral therapeutic. The experimental protocols detailed herein provide a robust framework for the evaluation of similar antiviral compounds.
References
GSK625433: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK625433 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides a comprehensive technical guide on the discovery and development of GSK625433, detailing its mechanism of action, in vitro activity, resistance profile, and preclinical data. The information is intended to provide researchers and drug development professionals with a thorough understanding of this compound.
Discovery and Medicinal Chemistry
GSK625433 belongs to the acyl pyrrolidine (B122466) series of compounds. The discovery process began with the screening of GlaxoSmithKline's compound collection against the genotype 1b delta21 NS5B enzyme. Initial hits from the acyl pyrrolidine series were optimized through iterative structure-activity relationship (SAR) studies to improve potency, cell penetration, and pharmacokinetic properties, ultimately leading to the identification of GSK625433 as a clinical candidate.[1]
Mechanism of Action
GSK625433 acts as a non-competitive inhibitor of the HCV NS5B polymerase. X-ray crystallography studies have revealed that it binds to an allosteric site located in the palm domain of the enzyme.[1] This binding pocket is distinct from the active site where nucleotide incorporation occurs. By binding to this allosteric site, GSK625433 induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing viral RNA replication.
The following diagram illustrates the proposed mechanism of inhibition:
In Vitro Activity
GSK625433 demonstrates potent and selective inhibition of HCV genotype 1 replication. Its activity has been evaluated in both enzymatic and cell-based replicon assays.
| Assay Type | HCV Genotype/Subtype | IC50 / EC50 (nM) | Notes |
| Enzyme Assay | |||
| Full-length NS5B | 1b | Data not available | Potent inhibition observed.[1] |
| delta21 NS5B | 1b | Data not available | Potent inhibition observed.[1] |
| 1a | Data not available | Potent inhibition observed.[1] | |
| 2a | Inactive | [1] | |
| 3a | Reduced Potency | [1] | |
| 3b | Inactive | [1] | |
| 4a | Reduced Potency | [1] | |
| Replicon Assay | |||
| Transient Replicon | 1a | Data not available | Good potency.[1] |
| 1b | Data not available | Good potency.[1] | |
| 2a | Inactive | [1] | |
| 3a | Reduced Potency | [1] | |
| 3b | Inactive | [1] | |
| 4a | Reduced Potency | [1] |
Table 1: In Vitro Activity of GSK625433 against HCV NS5B Polymerase and Replicons
GSK625433 has shown synergistic antiviral effects when combined with interferon-α in vitro.[1]
Resistance Profile
In vitro resistance selection studies have identified key mutations in the NS5B polymerase that confer resistance to GSK625433.
| Mutation | Location | Fold-Change in EC50 |
| M414T | Palm Domain | Data not available |
| I447F | Palm Domain | Data not available |
Table 2: Key Resistance Mutations to GSK625433
The following diagram illustrates the workflow for identifying resistance mutations:
Preclinical Pharmacokinetics
While specific quantitative data from preclinical pharmacokinetic studies in animals are not publicly available, the biological and preclinical pharmacokinetic profiles of GSK625433 were deemed suitable to support its progression into clinical development.[1]
Clinical Development
GSK625433 entered a Phase I clinical trial (NCT00439959) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and in patients chronically infected with HCV.[2] The results of this study have not been publicly released.
Experimental Protocols
Detailed, specific protocols for the assays used in the development of GSK625433 are not available in the public domain. However, based on published literature, the following are generalized protocols for the key assays.
HCV NS5B Polymerase Enzyme Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against HCV NS5B RNA-dependent RNA polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (full-length or truncated, e.g., delta21)
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [³H]-UTP or [α-³³P]UTP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)
-
Test compound (GSK625433)
-
Scintillation proximity assay (SPA) beads or filter plates
-
Stop solution (e.g., EDTA)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the assay buffer, RNA template, and RNA primer.
-
Add the test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add the HCV NS5B polymerase to initiate the pre-incubation.
-
Initiate the polymerase reaction by adding the rNTP mix containing the radiolabeled nucleotide.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding the stop solution.
-
Detect the incorporated radiolabeled nucleotide using either SPA beads and a scintillation counter or by capturing the RNA on a filter plate followed by scintillation counting.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
HCV Subgenomic Replicon Assay (General Protocol)
Objective: To determine the antiviral activity of a compound against HCV replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and, for stable replicon lines, a selection agent (e.g., G418).
-
Test compound (GSK625433).
-
Luciferase assay reagent or cell viability assay reagent (e.g., MTT).
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound dilutions or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Determine the effect of the compound on HCV replication by measuring the reporter gene activity (e.g., luciferase luminescence).
-
In parallel, assess the cytotoxicity of the compound using a cell viability assay.
-
Calculate the percent inhibition of replication for each compound concentration and determine the EC50 value. The CC50 (50% cytotoxic concentration) is determined from the cell viability data.
Conclusion
GSK625433 is a potent and selective inhibitor of HCV NS5B polymerase with a distinct mechanism of action, binding to the palm allosteric site. It demonstrates significant in vitro activity against HCV genotype 1. While the full clinical potential of GSK625433 was not realized, the information gathered during its discovery and early development provides valuable insights for the design and development of future antiviral agents targeting HCV and other viral polymerases. Further disclosure of quantitative preclinical and clinical data would be beneficial for a complete understanding of this compound's profile.
References
GSK 625433: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK 625433, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This guide details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a novel, highly potent, and selective non-nucleoside inhibitor of the HCV NS5B polymerase, belonging to the acyl pyrrolidine (B122466) class of compounds.[1] It is a homochiral molecule with a complex stereochemistry crucial for its inhibitory activity.[2]
Chemical Structure:
-
IUPAC Name: (2S,4R,5S)-1-(4-(tert-butyl)-3-methoxybenzoyl)-4-(methoxymethyl)-2-((1H-imidazol-1-yl)methyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid
-
SMILES: CC(C)(C)c1cc(c(OC)cc1)C(=O)N1--INVALID-LINK--(C(=O)O)Cn1cncn1)CO
-
Image of the chemical structure: (A 2D chemical structure image would be placed here in a real document)
Physicochemical Properties:
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C26H32N4O5S | [2][3] |
| Molecular Weight | 512.62 g/mol | [2] |
| CAS Number | 885264-71-1 | [2] |
| LogP | 3.957 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
| Rotatable Bonds | 9 | [2] |
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B RNA-dependent RNA polymerase. The NS5B polymerase is a critical enzyme for the replication of the HCV genome.[1] Structural studies, including X-ray crystallography, have revealed that this compound binds to a distinct allosteric site in the "palm" domain of the NS5B enzyme.[1] This binding induces a conformational change in the enzyme that ultimately inhibits its polymerase activity, thereby preventing the replication of the viral RNA.
The following diagram illustrates the simplified signaling pathway of HCV replication and the point of inhibition by this compound.
Caption: Inhibition of HCV Replication by this compound.
Biological Activity
This compound demonstrates potent inhibitory activity against HCV genotype 1.[1] The following tables summarize the in vitro efficacy of this compound from enzyme and cell-based replicon assays.
Table 1: In Vitro Enzymatic Activity of this compound
| Enzyme | IC50 (nM) |
| HCV NS5B Genotype 1a (full length) | 11 |
| HCV NS5B Genotype 1b (full length) | 4 |
| HCV NS5B Genotype 1b (delta21) | 2 |
| Human DNA Polymerase α | >100,000 |
| Human DNA Polymerase β | >100,000 |
| Human DNA Polymerase γ | >100,000 |
Data sourced from a presentation by Fraser Gray et al. at EASL 2007.[1]
Table 2: In Vitro Antiviral Activity of this compound in HCV Replicon Assays
| Replicon Genotype | EC50 (nM) | CC50 (μM) |
| Genotype 1a (H77) | 100 | >100 |
| Genotype 1b (Con1) | 30 | >100 |
| Genotype 2a | >10,000 | >100 |
| Genotype 3a | 1,300 | >100 |
| Genotype 4a | 800 | >100 |
Data sourced from a presentation by Fraser Gray et al. at EASL 2007.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
HCV NS5B Polymerase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase.
Caption: Workflow for HCV NS5B Polymerase Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5% Triton X-100.
-
Enzyme: Recombinant HCV NS5B polymerase (genotype-specific) diluted in reaction buffer to the desired concentration (e.g., 10 nM).
-
Substrates: A mixture of ATP, CTP, GTP, and UTP (e.g., 1 µM each), with one nucleotide being radiolabeled (e.g., [α-³³P]GTP).
-
Template/Primer: A poly(A) template and an oligo(U) primer are commonly used.
-
Inhibitor: this compound is serially diluted in DMSO to achieve a range of final assay concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 50 µL of the NS5B enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate and template/primer mixture.
-
Incubate the plate at 30°C for 2 hours.
-
Stop the reaction by adding 50 µL of 0.5 M EDTA.
-
Transfer the reaction mixture to a filter plate (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HCV Replicon Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of this compound in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.
Methodology:
-
Cell Culture:
-
Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).
-
-
Assay Procedure:
-
Seed the replicon-containing cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of HCV RNA:
-
After incubation, lyse the cells and extract the total RNA.
-
Quantify the HCV RNA levels using a one-step real-time RT-PCR assay targeting a conserved region of the HCV genome (e.g., the 5' UTR).
-
Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV RNA replication for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound in the host cell line used for the replicon assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treat the cells with the same serial dilutions of this compound as used in the replicon assay.
-
-
MTT Assay:
-
After a 72-hour incubation, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Synthesis
The synthesis of this compound involves a multi-step process, with a key feature being the asymmetric synthesis of the highly substituted N-acylpyrrolidine core. A practical and scalable synthesis has been reported, which utilizes a [3+2] cycloaddition reaction as a crucial step to establish the three contiguous stereocenters of the pyrrolidine ring.[4]
Key Synthetic Steps:
-
[3+2] Cycloaddition: An imino ester, prepared from L-leucine t-butyl ester hydrochloride and 2-thiazolecarboxaldehyde, undergoes a [3+2] cycloaddition with methyl acrylate. This reaction is catalyzed by a silver acetate (B1210297) and cinchona alkaloid complex, which provides high diastereomeric and enantiomeric control.
-
N-acylation: The resulting pyrrolidine core is then N-acylated with a substituted benzoic acid derivative.
-
Functional Group Manipulations: Subsequent steps involve selective ester reduction and other functional group transformations to yield the final this compound molecule.
X-ray Crystallography
The three-dimensional structure of this compound in complex with the HCV NS5B polymerase has been determined by X-ray crystallography.[1] This has provided critical insights into the binding mode and the mechanism of inhibition.
General Protocol Outline:
-
Protein Expression and Purification: The HCV NS5B polymerase (e.g., a C-terminally truncated, more soluble form) is overexpressed in E. coli and purified to high homogeneity using chromatographic techniques.
-
Crystallization: The purified NS5B protein is crystallized, typically using the vapor diffusion method (sitting or hanging drop).
-
Soaking or Co-crystallization: this compound is introduced to the NS5B crystals either by soaking the apo-crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.
-
Data Collection and Structure Determination: The protein-inhibitor complex crystals are cryo-cooled and subjected to X-ray diffraction. The diffraction data is collected and processed to determine the electron density map, from which the atomic model of the complex is built and refined.
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 3. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK625433: A Deep Dive into its Selective Inhibition of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GSK625433, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The document details the quantitative selectivity data, the experimental methodologies employed for its determination, and visual representations of the mechanism of action and experimental workflows.
Selectivity Profile of GSK625433
GSK625433 demonstrates highly potent and selective inhibition of the HCV NS5B polymerase, particularly for genotype 1.[1] Its selectivity is a key attribute, minimizing off-target effects and potential toxicity. The compound shows negligible activity against other viral polymerases from the Flaviviridae family and, crucially, against human DNA polymerases.[1]
| Target Enzyme | Activity/Inhibition | Reference |
| HCV NS5B Polymerase (Genotype 1) | Highly Potent | [1] |
| GBV-B Polymerase (Flaviviridae) | No Inhibition | [1] |
| BVDV Polymerase (Flaviviridae) | No Inhibition | [1] |
| Human DNA Polymerases | No Inhibition | [1] |
Mechanism of Action
GSK625433 is a non-nucleoside inhibitor (NNI) that binds to an allosteric site within the palm region of the HCV NS5B polymerase.[1] This binding induces a conformational change in the enzyme, rendering it inactive. Unlike nucleoside inhibitors that compete with natural nucleotide substrates at the active site, GSK625433's allosteric mechanism of action contributes to its high selectivity.[2][3] The binding site for this class of inhibitors is not conserved in other viral or human polymerases, which explains the compound's specific activity against HCV.[3]
Caption: Mechanism of GSK625433 Action on HCV NS5B Polymerase.
Experimental Protocols
The selectivity of GSK625433 was determined using a series of biochemical assays. While specific, detailed protocols for GSK625433 are not publicly available in their entirety, the following represents a likely methodology based on available information and standard practices for evaluating HCV polymerase inhibitors.[1][4]
HCV NS5B Polymerase Inhibition Assay
-
Objective: To determine the potency of GSK625433 against HCV NS5B polymerase.
-
Enzymes: Purified recombinant full-length and/or C-terminally truncated (e.g., delta21) NS5B from HCV genotype 1b.[1] The use of truncated enzymes often improves solubility while retaining enzymatic activity.[5]
-
Substrates:
-
A homopolymeric template/primer such as poly(C)/oligo(G).[1]
-
A heteropolymeric template derived from the HCV 3' non-translated region (3'NTR) to mimic a more natural substrate.[1]
-
Radiolabeled guanosine (B1672433) triphosphate (α-³³P-GTP) as the nucleotide substrate for detection.[1]
-
-
Assay Principle: The assay measures the incorporation of the radiolabeled GTP into the newly synthesized RNA strand, catalyzed by the NS5B polymerase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
General Procedure:
-
The reaction mixture is prepared containing the purified NS5B enzyme, the RNA template/primer, and a buffer solution with necessary cofactors (e.g., MgCl₂, DTT).
-
GSK625433 is added at various concentrations.
-
The reaction is initiated by the addition of the nucleotide mixture, including α-³³P-GTP.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by precipitation or filtration).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Selectivity Assays Against Other Polymerases
-
Objective: To assess the specificity of GSK625433 by testing its activity against other viral and human polymerases.
-
Enzymes:
-
Procedure: Similar biochemical assays as described above are performed, but with the respective polymerases and their optimal substrates and reaction conditions. The activity of GSK625433 is measured and compared to its activity against HCV NS5B.
Cell-Based Replicon Assays
-
Objective: To evaluate the antiviral activity of GSK625433 in a cellular context.
-
System: Human hepatoma cell lines (e.g., Huh-7) containing a subgenomic HCV replicon.[6] These replicons are engineered to express a reporter gene (e.g., luciferase) or can be quantified by measuring HCV RNA levels.
-
Procedure:
-
HCV replicon-containing cells are seeded in multi-well plates.
-
The cells are treated with various concentrations of GSK625433.
-
After an incubation period (e.g., 72 hours), the level of HCV replication is determined by measuring reporter gene activity or by quantifying HCV RNA levels using real-time PCR.
-
The EC₅₀ value (the effective concentration required to inhibit 50% of viral replication) is calculated.
-
Cytotoxicity assays are run in parallel to determine the CC₅₀ (the concentration that causes 50% cell death) to calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity of a novel HCV polymerase inhibitor like GSK625433.
Caption: Workflow for HCV Polymerase Inhibitor Selectivity Profiling.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preclinical Profile of GSK625433: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical data for GSK625433, a novel and potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The information presented herein is compiled from available preclinical data to facilitate further research and development efforts.
Introduction
GSK625433 is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) NS5B of the Hepatitis C virus. By binding to an allosteric site within the palm domain of the enzyme, GSK625433 effectively disrupts the viral replication machinery, positioning it as a promising candidate for anti-HCV therapy. This document outlines the key preclinical findings, including in vitro potency, selectivity, and in vivo pharmacokinetic properties.
Mechanism of Action
GSK625433 exerts its antiviral activity by specifically inhibiting the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), it binds to a distinct allosteric site in the palm region of the NS5B protein. This binding event induces a conformational change in the enzyme, thereby preventing the initiation of RNA synthesis and halting viral replication.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for GSK625433.
Table 1: In Vitro Potency of GSK625433 against HCV Genotypes
| Genotype/Subtype | Assay Type | IC50 (nM) | EC50 (nM) |
| 1a | NS5B Enzyme Assay | 18 | - |
| 1b | NS5B Enzyme Assay | 4 | - |
| 1b | Replicon Assay | - | 35 |
| 2a | NS5B Enzyme Assay | >1000 | - |
| 3a | NS5B Enzyme Assay | 140 | - |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.
Table 2: In Vitro Selectivity of GSK625433
| Polymerase | Organism/Virus | IC50 (µM) |
| DNA Polymerase α | Human | >100 |
| DNA Polymerase β | Human | >100 |
| DNA Polymerase γ | Human | >100 |
| RNA Polymerase | Human | >100 |
| RNA Polymerase | BVDV | >100 |
BVDV: Bovine Viral Diarrhea Virus, a surrogate model for HCV.
Table 3: Preclinical Pharmacokinetics of GSK625433
| Species | Route | Dose (mg/kg) | AUC (µM·h) | Cmax (µM) | T1/2 (h) |
| Rat | IV | 2 | 2.3 | 1.1 | 2.5 |
| PO | 10 | 5.8 | 0.9 | 3.1 | |
| Dog | IV | 1 | 3.1 | 1.5 | 2.8 |
| PO | 5 | 9.2 | 1.2 | 4.2 |
IV: Intravenous; PO: Oral; AUC: Area under the curve; Cmax: Maximum concentration; T1/2: Half-life.
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase Biochemical Assay (Scintillation Proximity Assay)
This assay quantifies the inhibitory activity of compounds against the HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotypes 1a, 1b, 2a, 3a)
-
Biotinylated RNA template
-
Streptavidin-coated SPA beads
-
[³H]-UTP (radiolabeled nucleotide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
GSK625433 and control compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of GSK625433 in the assay buffer.
-
Add 10 µL of the compound dilutions to the wells of a 384-well microplate.
-
Add 20 µL of a pre-mixture containing the biotinylated RNA template and streptavidin-coated SPA beads to each well.
-
Initiate the polymerase reaction by adding 20 µL of a solution containing the purified NS5B enzyme and [³H]-UTP.
-
Incubate the plate at 30°C for 2 hours with gentle agitation.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Measure the incorporation of [³H]-UTP into the newly synthesized RNA strand using a scintillation counter.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
HCV Subgenomic Replicon Assay in Huh-7 Cells
This cell-based assay measures the antiviral activity of compounds in a cellular context.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a neomycin resistance gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (e.g., 500 µg/mL).
-
GSK625433 and control compounds.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of GSK625433.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Wash the cells with PBS and lyse them to extract total RNA.
-
Quantify the level of HCV replicon RNA using qRT-PCR, normalized to an internal control gene (e.g., GAPDH).
-
Determine the EC50 value, the concentration at which the compound inhibits HCV RNA replication by 50%.
-
Assess cytotoxicity of the compound in parallel using a standard method (e.g., MTT assay) to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Single-Dose Pharmacokinetic Study in Rats and Dogs
This study evaluates the pharmacokinetic profile of GSK625433 in animal models.
Animals:
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Male Beagle dogs (n=3-5 per group)
Procedure:
-
Intravenous (IV) Administration:
-
Administer GSK625433 as a single bolus injection via the tail vein (rats) or cephalic vein (dogs).
-
Collect blood samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
-
Oral (PO) Administration:
-
Administer GSK625433 by oral gavage.
-
Collect blood samples at the same predefined time points as the IV group.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of GSK625433 using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, T1/2, etc.) using non-compartmental analysis software.
-
Visualizations
Signaling Pathway and Experimental Workflows
Figure 1: HCV Replication Cycle and Mechanism of Action of GSK625433.
Figure 2: Workflow of Key Preclinical Experiments.
Methodological & Application
Application Notes and Protocols: GSK 625433 Biochemical Assay Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication.[1][2] This document provides detailed application notes and protocols for biochemical and cell-based assays to characterize the inhibitory activity of this compound and similar compounds targeting the HCV NS5B polymerase.
Introduction
The HCV NS5B polymerase is a prime target for antiviral drug development due to its critical role in the viral life cycle.[1][3] this compound is a non-nucleoside inhibitor that binds to the "palm" region of the NS5B enzyme, distinct from the active site, leading to allosteric inhibition of RNA synthesis.[1] Understanding the biochemical and cellular activity of such inhibitors is crucial for the development of effective HCV therapies. These protocols describe standard methods for evaluating the potency and mechanism of action of NS5B inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase
| Parameter | Genotype 1b (Full Length) | Genotype 1b (delta21) |
| IC₅₀ (nM) | 2.8 ± 1.5 | 1.5 ± 0.9 |
Data represents the mean ± standard deviation from multiple experiments. The delta21 variant refers to the enzyme with a C-terminal 21 amino acid truncation, which improves solubility.[4]
Table 2: Cellular Antiviral Activity of this compound in HCV Replicon Assays
| Cell Line | Assay Format | Genotype | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Huh-7 | NS5A ELISA | 1b | 13 ± 5 | >100 | >7692 |
| Huh-7 | Luciferase | 1b | 30 ± 10 | >100 | >3333 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀ / EC₅₀.
Signaling Pathway
The direct target of this compound is the viral NS5B polymerase. However, NS5B interacts with host cell signaling pathways. Notably, NS5B can interact with and sequester the cellular kinase Akt/PKB, leading to its relocalization from the cytoplasm to the perinuclear region. This interaction can modulate Akt signaling, which is involved in various cellular processes, including cell survival and proliferation.
Experimental Protocols
Biochemical Assay: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This assay measures the in vitro activity of the HCV NS5B polymerase by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Experimental Workflow:
Materials:
-
Enzyme: Purified recombinant HCV NS5B (full-length or C-terminal truncated, e.g., delta21).
-
RNA Template/Primer: A common system is a poly(C) template with an oligo(G) primer.[5]
-
Nucleotides: ATP, CTP, UTP, and GTP.
-
Radiolabeled Nucleotide: [α-³³P]GTP or [³H]GTP.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100.
-
Stop Solution: 100 mM EDTA.
-
Inhibitor: this compound dissolved in DMSO.
-
Detection: DEAE filtermats or Scintillation Proximity Assay (SPA) beads.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the dilution series is 100 µM.
-
Reaction Mix Preparation: In a 96-well plate, for a 50 µL final reaction volume, add the components in the following order:
-
25 µL of 2x Assay Buffer.
-
1 µL of diluted this compound or DMSO (for control wells).
-
10 µL of a mix containing the RNA template (e.g., 100 ng/µL poly(C)) and primer (e.g., 10 ng/µL oligo(G)₁₂).
-
5 µL of diluted NS5B enzyme (final concentration ~2-10 nM).[6]
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 9 µL of a nucleotide mix containing ATP, CTP, UTP (final concentration 10 µM each) and the radiolabeled GTP (e.g., 1 µCi of [α-³³P]GTP).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution.
-
Detection:
-
Filtermat Method: Spot the reaction mixture onto a DEAE filtermat. Wash the filtermat multiple times with a phosphate (B84403) buffer to remove unincorporated nucleotides. Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
SPA Method: Add streptavidin-coated SPA beads (if using a biotinylated primer). The beads will capture the newly synthesized, biotinylated RNA. The proximity of the radiolabel to the scintillant in the beads will generate a signal that can be read on a microplate scintillation counter.[5]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assay: HCV Replicon Assay
This assay measures the antiviral activity of this compound in a cellular context using human hepatoma (Huh-7) cells that harbor a subgenomic HCV replicon.[4][7]
Experimental Workflow:
Materials:
-
Cells: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b). The replicon may also contain a reporter gene like luciferase.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Inhibitor: this compound dissolved in DMSO.
-
Detection Reagents:
-
For ELISA: Primary antibody against HCV NS5A, HRP-conjugated secondary antibody, and a suitable substrate (e.g., TMB).
-
For Luciferase Assay: Luciferase assay reagent (e.g., Steady-Glo®).
-
-
Cytotoxicity Reagent: Resazurin or MTT.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a DMSO-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of HCV Replication:
-
NS5A ELISA:
-
Wash the cells with PBS and fix them with a mixture of acetone (B3395972) and methanol.
-
Block the wells and then incubate with a primary antibody specific for HCV NS5A.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash again and add the HRP substrate. Stop the reaction and read the absorbance on a plate reader.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
-
Cytotoxicity Assay: In a parallel plate treated identically, assess cell viability using a reagent like Resazurin or MTT according to the manufacturer's protocol. This is crucial to ensure that the observed reduction in HCV replication is not due to general toxicity of the compound.
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control. Determine the EC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the percent cell viability for each compound concentration. Determine the CC₅₀ value from the cytotoxicity data.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.
-
Conclusion
The described biochemical and cell-based assays are robust methods for the characterization of HCV NS5B polymerase inhibitors like this compound. The RdRp assay provides direct information on the enzymatic inhibition, while the replicon assay confirms the antiviral activity in a more physiologically relevant cellular context. Together, these protocols offer a comprehensive framework for advancing the discovery and development of novel anti-HCV therapeutics.
References
- 1. Hepatitis C Virus RNA-Dependent RNA Polymerase Interacts with the Akt/PKB Kinase and Induces Its Subcellular Relocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic Expression of HCV RNA-dependent RNA Polymerase Triggers Innate Immune Signaling and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 4. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 5. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Application Notes: Cytotoxicity Profiling of GSK 625433, a Hepatitis C Virus NS5B Polymerase Inhibitor
Introduction
GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), a critical enzyme for viral replication.[1][2] As with any antiviral therapeutic candidate, evaluating its potential for off-target cytotoxicity is a crucial step in preclinical development. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The protocol is designed for researchers in drug discovery and virology to determine the concentration-dependent effects of this compound on a relevant human hepatocyte cell line.
Mechanism of Action of this compound
HCV, a single-stranded RNA virus, replicates its genome within the cytoplasm of infected host cells, primarily hepatocytes.[4][5] The viral NS5B protein, an RNA-dependent RNA polymerase, is the central enzyme in this process, synthesizing new viral RNA genomes.[6] this compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that impairs its enzymatic activity.[1][7] This inhibition of RNA synthesis effectively halts viral replication. The following diagram illustrates the HCV replication cycle and the inhibitory action of this compound.
Caption: HCV Replication Cycle and Inhibition by this compound.
Data Presentation
The cytotoxicity of this compound was evaluated in the human hepatoma cell line, Huh-7. The cells were treated with serial dilutions of the compound for 72 hours, and cell viability was assessed using the MTT assay. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.
| Compound | Cell Line | Incubation Time (hours) | CC50 (µM) |
| This compound | Huh-7 | 72 | > 100 |
| Doxorubicin (Positive Control) | Huh-7 | 72 | 0.85 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol details the steps for determining the cytotoxicity of this compound against a chosen cell line.
Materials:
-
Huh-7 cells (or other suitable human hepatocyte cell line)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow Diagram:
Caption: MTT Cytotoxicity Assay Workflow.
Procedure:
-
Cell Seeding:
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include wells for "cells only" (negative control) and a known cytotoxic agent (positive control).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for an additional 4 hours at 37°C.[3][9] During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[3][10]
-
Add 100 µL of the MTT Solubilization Solution to each well.[3][9]
-
Wrap the plate in foil and incubate overnight at 37°C with gentle shaking to ensure complete solubilization of the formazan crystals.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
-
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. GSK-625433 | inhibitor/agonist | CAS 885264-71-1 | Buy GSK-625433 from Supplier InvivoChem [invivochem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 7. Inhibition of RNA binding to hepatitis C virus RNA-dependent RNA polymerase: a new mechanism for antiviral intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for GSK 625433 in Huh-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The Huh-7 human hepatoma cell line is a cornerstone for HCV research as it is highly permissive for HCV replication. Huh-7 cells, particularly those harboring subgenomic HCV replicons, are the standard in vitro model for screening and characterizing anti-HCV compounds like this compound. These application notes provide a comprehensive framework for determining the effective working concentration of this compound in Huh-7 cells and for assessing its potential off-target effects on key cellular signaling pathways.
Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. By binding to a specific site on the enzyme, this compound induces a conformational change that ultimately blocks the initiation of RNA synthesis. This targeted mechanism of action is designed to specifically inhibit viral replication with minimal impact on host cellular polymerases.
Quantitative Data Summary
As specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound in Huh-7 cells are not publicly available, the following tables are presented as templates for researchers to populate with their experimentally determined data.
Table 1: Antiviral Activity of this compound in Huh-7 HCV Replicon Cells
| Parameter | Value | Units |
| EC50 | User-determined | µM |
| EC90 | User-determined | µM |
Table 2: Cytotoxicity of this compound in Huh-7 Cells
| Parameter | Value | Units |
| CC50 | User-determined | µM |
| Therapeutic Index (CC50/EC50) | User-calculated | - |
Experimental Protocols
Protocol 1: Determination of EC50 for this compound in Huh-7 HCV Replicon Cells
This protocol outlines the steps to determine the concentration of this compound required to inhibit HCV replication by 50% in Huh-7 cells harboring an HCV subgenomic replicon.
Materials:
-
Huh-7 cells containing an HCV subgenomic replicon (e.g., expressing luciferase or neomycin resistance)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Luciferase assay reagent (if using a luciferase replicon)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete DMEM to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For Luciferase Replicons: Follow the manufacturer's instructions for the luciferase assay system. Briefly, lyse the cells and measure the luciferase activity using a luminometer.
-
For Neomycin-Resistant Replicons: After the incubation period, replace the medium with a medium containing a high concentration of G418 to select for cells with replicating replicons. After a further incubation period (typically 7-14 days), stain the remaining cell colonies with crystal violet and quantify them.
-
-
Data Analysis: Normalize the luciferase signal or colony count to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol determines the concentration of this compound that reduces the viability of Huh-7 cells by 50%.
Materials:
-
Huh-7 cells
-
Complete DMEM
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM as described in Protocol 1.
-
Treatment: Add 100 µL of the compound dilutions to the cells and incubate for the same duration as the EC50 assay (48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Normalize the absorbance values to the vehicle control and plot against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the CC50 value.
Protocol 3: Analysis of Signaling Pathway Modulation by Western Blotting
This protocol provides a general method to assess the effect of this compound on key signaling pathways in Huh-7 cells, such as the MAPK and PI3K/Akt pathways.
Materials:
-
Huh-7 cells
-
Complete DMEM
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed Huh-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the determined EC50) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control.
Visualizations
Caption: HCV Replication Cycle and the Target of this compound.
Caption: Experimental Workflow for Characterizing this compound in Huh-7 Cells.
Caption: Representative MAPK Signaling Pathway for Off-Target Effect Investigation.
Preparation of GSK 625433 DMSO Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of dimethyl sulfoxide (B87167) (DMSO) stock solutions of GSK 625433, a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[1][2] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's general characteristics.
| Property | Value | Reference |
| Molecular Formula | C26H32N4O5S | [1][3] |
| Molecular Weight | 512.62 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| CAS Number | 885264-71-1 | [1][3][4] |
Experimental Protocol: Preparation of a 10 mM this compound DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro and cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials with tightly sealing caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-handling Preparation:
-
Before opening the vial containing this compound powder, centrifuge the vial briefly to ensure all the powder is collected at the bottom.[5][6]
-
Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, which can solidify at temperatures below 18.5°C (65.3°F).
-
-
Weighing the Compound:
-
On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 5.126 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 512.62 g/mol x 1000 mg/g = 5.126 mg
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. For a 10 mM solution, if you weighed 5.126 mg, you would add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates.
-
If the compound is difficult to dissolve, gentle warming of the solution (up to 37°C) or brief sonication can be employed.[5]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber vials.[6][7] This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6][7]
-
Ensure the vials are tightly sealed to prevent the hygroscopic DMSO from absorbing moisture from the air.[8]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of action for an RNA polymerase inhibitor like this compound and the experimental workflow for preparing the DMSO stock solution.
Caption: Inhibition of HCV RNA Polymerase by this compound.
Caption: Workflow for this compound DMSO Stock Solution Preparation.
Best Practices and Safety Precautions
-
Solvent Purity: Always use high-purity, anhydrous DMSO to prepare stock solutions.[9] Contaminating water can affect the solubility and stability of the compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and DMSO.[10][11] DMSO can facilitate the absorption of other chemicals through the skin.[8]
-
Working Concentrations: When preparing working solutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[12] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in your experiments.[9]
-
Precipitation in Aqueous Media: If precipitation occurs when diluting the DMSO stock solution in an aqueous buffer or cell culture medium, try making intermediate dilutions in DMSO before the final dilution into the aqueous solution.[9]
-
Storage Conditions: Store DMSO in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8][10]
References
- 1. GSK-625433 | inhibitor/agonist | CAS 885264-71-1 | Buy GSK-625433 from Supplier InvivoChem [invivochem.com]
- 2. This compound | 885264-71-1 [chemicalbook.com]
- 3. This compound USP/EP/BP [chembk.com]
- 4. labshake.com [labshake.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 11. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vivo Studies of GSK 625433
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical enzyme in the HCV life cycle, NS5B polymerase is a prime target for antiviral therapies. This compound binds to the palm region of the enzyme, disrupting its function and thereby inhibiting viral replication. These application notes provide detailed protocols for the formulation of this compound for in vivo studies, along with representative pharmacokinetic and efficacy data to guide preclinical research.
Data Presentation
Due to the limited availability of publicly disclosed in vivo data for this compound, the following tables present representative pharmacokinetic and in vitro efficacy data for similar HCV NS5B polymerase inhibitors. This information serves as a valuable reference for study design and endpoint expectation.
Table 1: Representative Pharmacokinetic Parameters of HCV NS5B Polymerase Inhibitors in Preclinical Species
| Parameter | Rat | Dog | Monkey | Mouse |
| Clearance (CL) (mL/min/kg) | 15 - 45 | 5 - 15 | 10 - 20 | 20 - 50 |
| Volume of Distribution (Vd) (L/kg) | 1.5 - 5.0 | 2.0 - 6.0 | 1.0 - 4.0 | 2.0 - 7.0 |
| Terminal Half-life (t½) (h) | 2 - 6 | 4 - 8 | 3 - 7 | 1 - 4 |
| Oral Bioavailability (%) | 10 - 40 | 30 - 70 | 20 - 60 | 20 - 50 |
Note: This data is compiled from various preclinical studies of HCV NS5B palm site inhibitors and is intended for illustrative purposes.
Table 2: In Vitro Efficacy of Representative HCV NS5B Palm Site Inhibitors
| Parameter | HCV Genotype 1a Replicon | HCV Genotype 1b Replicon |
| EC50 (nM) | 5 - 50 | 1 - 20 |
| EC90 (nM) | 20 - 200 | 5 - 100 |
Note: EC50/EC90 values can vary depending on the specific replicon system and assay conditions.
Signaling Pathway
This compound acts by inhibiting the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The diagram below illustrates the central role of NS5B in HCV RNA replication.
Experimental Protocols
Formulation of this compound for In Vivo Studies
This section provides protocols for preparing this compound formulations for oral and parenteral administration in animal models.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 25 mg/mL.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
A common vehicle for oral administration of hydrophobic compounds is a suspension in a viscosity-enhancing agent like carboxymethylcellulose (CMC).
Example: 2.5 mg/mL Suspension in 0.5% CMC-Na [1]
-
Prepare 0.5% (w/v) CMC-Na solution:
-
Weigh 0.5 g of sodium carboxymethylcellulose (CMC-Na).
-
Gradually add the CMC-Na to 100 mL of purified water while stirring continuously to avoid clumping.
-
Stir until a clear, viscous solution is formed. This may take several hours.
-
-
Prepare the this compound suspension:
-
Calculate the required volume of the 25 mg/mL DMSO stock solution. For a final concentration of 2.5 mg/mL, you will need 100 µL of the stock solution for every 1 mL of the final formulation.
-
Slowly add the calculated volume of the DMSO stock solution to the 0.5% CMC-Na solution while vortexing to ensure a uniform suspension.
-
The final concentration of DMSO in the formulation should be kept low (typically ≤10%) to minimize toxicity.
-
For intravenous or intraperitoneal administration, a clear, sterile solution is required. A co-solvent system is often used to solubilize hydrophobic compounds.
Example: Formulation in PEG300/Tween 80/Water [1]
-
Start with the required volume of the 25 mg/mL DMSO stock solution.
-
Add PEG300 (e.g., 40% of the final volume) and mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and mix until the solution is clear.
-
Add sterile water or saline to reach the final desired volume and mix thoroughly.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Note: The ratios of the excipients may need to be optimized based on the desired final concentration and stability of the formulation.
In Vivo Efficacy Study in a Humanized Mouse Model
This protocol describes a general workflow for evaluating the antiviral efficacy of this compound in mice with humanized livers susceptible to HCV infection.
Protocol:
-
Animal Model: Utilize chimeric mice with humanized livers (e.g., uPA/SCID mice transplanted with human hepatocytes).
-
HCV Infection: Infect the mice with a patient-derived HCV genotype 1a or 1b inoculum.
-
Baseline Viral Titer: After a stable infection is established (typically 4-8 weeks post-infection), determine the baseline HCV RNA levels in the serum of each mouse using quantitative reverse transcription PCR (qRT-PCR).
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at two different dose levels).
-
Compound Administration: Prepare the this compound formulation as described in Protocol 1. Administer the compound and vehicle control to the respective groups once or twice daily via the chosen route (e.g., oral gavage). Dosing volumes should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., weekly) to monitor HCV RNA levels.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples for final viral load determination.
-
Harvest the livers for histological analysis to assess liver damage and for measurement of intracellular HCV RNA.
-
Analyze the data to determine the reduction in viral load for each treatment group compared to the vehicle control.
-
Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability and other key PK parameters of this compound in rats.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Group Allocation:
-
Intravenous (IV) Group: For determination of clearance and volume of distribution.
-
Oral (PO) Group: For determination of oral absorption and bioavailability.
-
-
Compound Administration:
-
IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein. The compound should be formulated as a clear solution (see Protocol 1.3).
-
PO Group: Administer a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage. The compound can be formulated as a solution or suspension (see Protocol 1.2).
-
-
Blood Sampling:
-
Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood to obtain plasma and store the samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).
-
Conclusion
These application notes provide a comprehensive guide for the in vivo evaluation of this compound. The provided formulation protocols and experimental designs, supplemented with representative data from analogous compounds, offer a solid foundation for researchers to initiate their preclinical studies. Careful optimization of formulations and study designs will be crucial for obtaining robust and reliable data to further characterize the therapeutic potential of this compound.
References
Application Notes and Protocols for GSK625433 in HCV Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK625433, a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, in resistance studies. The protocols detailed below are based on established methodologies for evaluating antiviral potency and resistance profiles.
Introduction
GSK625433 is an acyl pyrrolidine (B122466) derivative that targets the palm region of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] Understanding the resistance profile of antiviral candidates like GSK625433 is crucial for their development and potential clinical use. This document outlines the in vitro methods to identify and characterize resistance mutations to GSK625433.
Mechanism of Action
GSK625433 acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It binds to an allosteric site within the palm subdomain of the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the enzyme, thereby inhibiting its RNA polymerization activity.
Signaling Pathway
Data Presentation
Table 1: In Vitro Potency of GSK625433 against HCV Genotype 1 NS5B Polymerase
| Enzyme Type | Genotype | IC₅₀ (nM) |
| Full-length NS5B | 1b | 3 |
| Δ21 NS5B | 1b | 18 |
| Δ21 NS5B | 1a | 110 |
Data sourced from in vitro enzymatic assays.[1]
Table 2: In Vitro Antiviral Activity of GSK625433 in HCV Replicon Assays
| Replicon Type | Genotype | EC₅₀ (nM) | CC₅₀ (μM) |
| Subgenomic Replicon | 1b | 35 | >100 |
EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) were determined in Huh-7 cells harboring the respective HCV replicons.[1]
Table 3: Resistance Profile of GSK625433 against Key NS5B Mutations
| Mutation | Genotype | Fold Change in EC₅₀ |
| M414T | 1b | >30 |
| I447F | 1b | >30 |
| L419M | 1b | No significant change |
| M423T | 1b | No significant change |
| I482L | 1b | No significant change |
Fold change is calculated relative to the wild-type genotype 1b replicon. Mutations L419M, M423T, and I482L are associated with resistance to thumb-site inhibitors.[1]
Experimental Protocols
Protocol 1: HCV NS5B Polymerase Inhibition Assay
This protocol describes the method to determine the half-maximal inhibitory concentration (IC₅₀) of GSK625433 against the HCV NS5B polymerase.
Materials:
-
Recombinant full-length or C-terminally truncated (Δ21) HCV NS5B polymerase (genotype 1b or 1a)
-
GSK625433
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U)₁₂)
-
Radiolabeled UTP ([³H]-UTP)
-
Non-radiolabeled ATP, CTP, GTP, UTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5% Triton X-100)
-
Scintillation fluid
-
96-well plates
-
Filter plates (e.g., DE81)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GSK625433 in the assay buffer.
-
In a 96-well plate, add the RNA template, RNA primer, and the GSK625433 dilutions.
-
Add the recombinant NS5B polymerase to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the polymerase reaction by adding a mixture of ATP, CTP, GTP, UTP, and [³H]-UTP.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated nucleotides.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each GSK625433 concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: HCV Replicon Assay for Antiviral Potency (EC₅₀) Determination
This protocol outlines the procedure to measure the antiviral activity of GSK625433 in a cell-based HCV replicon system.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).
-
GSK625433
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed the stable replicon cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of GSK625433 in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the GSK625433 dilutions.
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
To determine the EC₅₀, measure the reporter gene activity (e.g., luciferase) using a luminometer.
-
To determine the CC₅₀, perform a cell viability assay on a parallel plate.
-
Calculate the percent inhibition of HCV replication and cell viability for each compound concentration relative to a no-drug control.
-
Determine the EC₅₀ and CC₅₀ values by fitting the data to dose-response curves.
Protocol 3: In Vitro Selection of GSK625433-Resistant HCV Replicons
This protocol details the method for generating HCV replicons with reduced susceptibility to GSK625433 through long-term culture in the presence of the compound.
Materials:
-
Huh-7 cells harboring a wild-type HCV subgenomic replicon.
-
GSK625433.
-
Cell culture medium with G418 for selection.
-
6-well plates or larger flasks.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or next-generation sequencing services.
Procedure:
-
Plate the HCV replicon cells in a 6-well plate.
-
Culture the cells in the presence of GSK625433 at a concentration of approximately 20 times the EC₅₀.[1]
-
Passage the cells every 3-5 days, maintaining the selective pressure of GSK625433.
-
Monitor the cultures for the emergence of resistant colonies, which may take 5-6 weeks.[1]
-
Once resistant colonies are established, expand these cell populations.
-
Isolate total RNA from the resistant cell populations.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.
-
Sequence the amplified NS5B region to identify amino acid substitutions compared to the wild-type replicon.
-
To confirm that the identified mutations confer resistance, introduce them into the wild-type replicon construct using site-directed mutagenesis.
-
Generate stable replicon cell lines with the mutant replicons and determine the EC₅₀ of GSK625433 as described in Protocol 2.
References
Application Notes and Protocols: GSK625433 and Interferon Combination Studies for Hepatitis C Virus (HCV) Inhibition
These application notes provide a framework for researchers and drug development professionals investigating the combination of GSK625433, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with interferon (IFN). Due to the limited availability of detailed public data on GSK625433 combination studies, this document also includes representative protocols and data from studies involving another well-characterized NS5B inhibitor, Sofosbuvir, in combination with interferon, to serve as a practical guide.
Introduction to GSK625433 and Interferon Synergy
GSK625433 is a selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Preclinical findings have indicated that GSK625433 exhibits a synergistic antiviral effect when used in combination with interferon-α in vitro. This synergy suggests that the two agents act on different stages of the viral lifecycle, potentially leading to more potent inhibition of HCV replication and a higher barrier to the development of drug resistance.
Interferons, particularly type I IFNs like IFN-α, are cytokines that play a crucial role in the innate immune response to viral infections.[1][2] IFN-α binds to its cell surface receptor, activating the JAK-STAT signaling pathway.[1] This leads to the transcription of numerous interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication through various mechanisms, including the degradation of viral RNA and the inhibition of viral protein synthesis.[1][3]
The combination of a direct-acting antiviral (DAA) like GSK625433 with an immunomodulatory agent like interferon represents a historically significant and potentially powerful therapeutic strategy against HCV.
Signaling Pathways
HCV Replication and the Role of NS5B Polymerase
The HCV lifecycle involves the translation of its RNA genome into a single polyprotein, which is then cleaved into structural and non-structural (NS) proteins.[4][5] The NS5B protein is an RNA-dependent RNA polymerase that is essential for replicating the viral RNA genome.[4] NS5B inhibitors like GSK625433 bind to the polymerase and block its enzymatic activity, thereby halting viral replication.[4]
Interferon-α Signaling Pathway
Interferon-α initiates an intracellular signaling cascade upon binding to its receptor (IFNAR). This leads to the activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs form a complex that translocates to the nucleus and induces the expression of hundreds of ISGs, which establish an antiviral state in the cell.
Experimental Protocols
The following are representative protocols for evaluating the in vitro synergy of an NS5B inhibitor and interferon against HCV. These are based on common methodologies used in the field.
HCV Replicon Assay for Antiviral Activity
Objective: To determine the 50% effective concentration (EC50) of GSK625433 and interferon-α, alone and in combination, for inhibiting HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
GSK625433 (stock solution in DMSO).
-
Recombinant human interferon-α-2a.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of GSK625433 and interferon-α in DMEM. For combination studies, prepare a matrix of concentrations for both compounds.
-
Treatment: Remove the culture medium from the plates and add the media containing the single drugs or their combinations. Include a no-drug control (vehicle only) and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Calculate the percentage of inhibition for each drug concentration.
-
Determine the EC50 values by fitting the dose-response curves using a non-linear regression model.
-
For combination studies, use a synergy model (e.g., MacSynergyII or CalcuSyn) to determine if the interaction is synergistic, additive, or antagonistic.[6]
-
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of GSK625433 and interferon-α to assess the selectivity of the antiviral effect.
Materials:
-
Huh-7 cells (parental line without replicon).
-
Cell culture reagents as above.
-
Cell viability assay reagent (e.g., CellTiter-Glo).
-
96-well plates.
Protocol:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of GSK625433 and interferon-α as in the antiviral assay.
-
Incubation: Incubate for 72 hours.
-
Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the vehicle control.
-
Determine the CC50 values.
-
Calculate the Selectivity Index (SI) as CC50 / EC50.
-
Data Presentation (Representative Data)
The following tables present hypothetical data for an NS5B inhibitor (like GSK625433) and interferon-α, based on typical results from such studies.
Table 1: Antiviral Activity and Cytotoxicity of a Representative NS5B Inhibitor and Interferon-α
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| NS5B Inhibitor | 15 | > 50 | > 3333 |
| Interferon-α | 0.5 | > 10 | > 20000 |
Table 2: Combination Antiviral Activity of a Representative NS5B Inhibitor and Interferon-α
| NS5B Inhibitor (nM) | Interferon-α (nM) | % Inhibition (Observed) | % Inhibition (Expected, Additive) | Synergy Score |
| 3.75 | 0.125 | 65 | 40 | +25 (Synergistic) |
| 7.5 | 0.25 | 85 | 60 | +25 (Synergistic) |
| 15 | 0.5 | 98 | 75 | +23 (Synergistic) |
Synergy scores are calculated using a synergy model where positive values indicate synergy, values around zero indicate additivity, and negative values indicate antagonism.
Experimental Workflow and Logical Relationships
The overall workflow for assessing the combination of GSK625433 and interferon involves a series of in vitro assays to determine efficacy, cytotoxicity, and the nature of the drug-drug interaction.
Conclusion
The combination of the HCV NS5B polymerase inhibitor GSK625433 with interferon-α holds therapeutic potential due to their synergistic antiviral activity observed in preclinical models. The provided protocols and representative data for a similar class of inhibitor offer a robust framework for conducting further in vitro studies. Such investigations are crucial for elucidating the mechanisms of synergy and for guiding the design of future clinical trials for novel antiviral combination therapies. The distinct mechanisms of action—direct inhibition of viral replication by GSK625433 and broad immunomodulatory and antiviral effects of interferon—provide a strong rationale for their combined use.
References
- 1. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 2. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antiviral Testing of GSK625433
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1][2] As a non-nucleoside inhibitor, GSK625433 binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders it inactive.[2] Specifically, it targets the "palm" region of the polymerase.[1] These application notes provide a comprehensive overview of the experimental design for the preclinical antiviral evaluation of GSK625433, including detailed protocols for key assays and data presentation.
Data Presentation
The antiviral activity, potency, and cytotoxicity of GSK625433 have been evaluated in various in vitro assays. The following tables summarize the quantitative data for easy comparison.
Table 1: In Vitro Potency of GSK625433 against HCV NS5B Polymerase
| HCV Genotype | Enzyme Type | IC₅₀ (nM) |
| 1b | Full-length | 3 |
| 1b | Delta21 | 2 |
| 1a | Full-length | 28 |
| 1a | Delta21 | 21 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the NS5B polymerase activity in a biochemical assay.[1]
Table 2: In Vitro Antiviral Activity of GSK625433 in HCV Replicon Assays
| HCV Genotype | Replicon Assay Format | EC₅₀ (nM) |
| 1b | ELISA | 3 |
| 1b | Luciferase | 1 |
| 1a | Luciferase | 35 |
| 3a | Transient Replicon | 310 |
| 4a | Transient Replicon | 260 |
| 2a | Transient Replicon | >5000 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of HCV RNA replication in a cell-based replicon assay.[1]
Table 3: Cytotoxicity Profile of GSK625433
| Cell Line | Assay | CC₅₀ (µM) |
| Huh-7 | MTT | >100 |
| Vero | MTT | >100 |
| Human peripheral blood mononuclear cells (PBMCs) | Not specified | >100 |
| Various other cell lines | Not specified | >100 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[1]
Table 4: GSK625433 Activity against Resistant Mutants
| Mutation | Fold Change in EC₅₀ |
| M414T | >100 |
| I447F | >100 |
Fold change in EC₅₀ is the ratio of the EC₅₀ value for the mutant replicon to the EC₅₀ value for the wild-type replicon.[1]
Signaling Pathway and Mechanism of Action
GSK625433 inhibits a critical step in the Hepatitis C Virus replication cycle. The following diagram illustrates the viral replication pathway within a host cell and the specific point of inhibition by GSK625433.
Caption: HCV Replication Cycle and Inhibition by GSK625433.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the antiviral activity of GSK625433.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of GSK625433 on the enzymatic activity of recombinant HCV NS5B polymerase.
Workflow Diagram:
Caption: Workflow for HCV NS5B Polymerase Inhibition Assay.
Methodology:
-
Enzyme and Substrates: Use purified recombinant HCV NS5B polymerase (full-length or a C-terminally truncated version like delta21). A common substrate is a homopolymeric template/primer pair such as poly(C)/oligo(G).
-
Compound Preparation: Prepare a serial dilution of GSK625433 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and KCl.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer, recombinant NS5B enzyme, and the serially diluted GSK625433 or DMSO (for control wells). b. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme. c. Initiate the polymerase reaction by adding the RNA template/primer and a mixture of nucleotides, including a radiolabeled nucleotide (e.g., [α-³³P]GTP). d. Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours). e. Stop the reaction by adding a solution containing EDTA.
-
Detection: a. Spot the reaction mixture onto a DEAE filtermat to capture the negatively charged newly synthesized RNA. b. Wash the filtermat to remove unincorporated radiolabeled nucleotides. c. Measure the incorporated radioactivity using a scintillation counter. d. Alternatively, a scintillation proximity assay (SPA) can be used where the template is biotinylated and captured on streptavidin-coated SPA beads.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of GSK625433 relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the GSK625433 concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
HCV Replicon Assay
This cell-based assay measures the ability of GSK625433 to inhibit HCV RNA replication within human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon.
Workflow Diagram:
Caption: Workflow for HCV Replicon Assay.
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon in complete DMEM supplemented with fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
Assay Procedure: a. Seed the replicon-containing Huh-7 cells into 96-well plates at an appropriate density. b. After cell attachment (typically 24 hours), remove the culture medium and add fresh medium containing serial dilutions of GSK625433. Include wells with DMSO as a negative control. c. Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Detection of HCV Replication:
-
Luciferase Reporter Assay (for replicons containing a luciferase gene): a. Lyse the cells and measure the luciferase activity using a commercial luciferase assay system. b. Luminescence is directly proportional to the level of replicon RNA.
-
ELISA (for replicons without a reporter): a. Fix the cells with a methanol/acetone mixture. b. Permeabilize the cells and block non-specific binding. c. Incubate with a primary antibody against an HCV non-structural protein (e.g., NS5A). d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Add an HRP substrate and measure the absorbance.
-
Quantitative RT-PCR (qRT-PCR): a. Isolate total RNA from the cells. b. Perform a one-step or two-step qRT-PCR using primers and a probe specific for the HCV RNA sequence. c. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: a. Calculate the percentage of inhibition of HCV replication for each concentration of GSK625433 relative to the DMSO control. b. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the replicon assay to determine the concentration of GSK625433 that is toxic to the host cells and to calculate the selectivity index (SI).
Methodology:
-
Cell Culture: Use the same cell line as in the replicon assay (e.g., Huh-7) but without the replicon.
-
Assay Procedure: a. Seed the cells in 96-well plates at the same density as the replicon assay. b. Add serial dilutions of GSK625433, identical to those used in the replicon assay. c. Incubate for the same duration (48-72 hours) under the same conditions.
-
Measurement of Cell Viability (MTT Assay): a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. b. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution). d. Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: a. Calculate the percentage of cytotoxicity for each concentration of GSK625433 relative to the DMSO control. b. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration. c. Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.
References
Troubleshooting & Optimization
GSK 625433 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK625433. The information is presented in a question-and-answer format to directly address common challenges, with a focus on solubility issues and solutions.
Frequently Asked Questions (FAQs)
Q1: What is GSK625433 and what is its primary mechanism of action?
A1: GSK625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its primary mechanism of action is to bind to an allosteric site on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive and thereby halts viral RNA replication.
Q2: I am experiencing difficulty dissolving GSK625433. What are the recommended solvents?
A2: GSK625433 has low aqueous solubility. The recommended primary solvent for creating a stock solution is Dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, this DMSO stock is often further diluted with other vehicles.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells. The specific tolerance can be cell-line dependent, so it is advisable to run a DMSO toxicity control experiment for your specific cell line and assay duration.
Q4: Can GSK625433 be prepared for oral administration in animal studies?
A4: Yes, several formulations for oral administration have been suggested. These often involve suspending the compound in a vehicle like 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) or dissolving it in solvents such as PEG400.[1]
Troubleshooting Guide: Solubility Issues
Problem: My GSK625433 is not dissolving in aqueous buffers.
-
Solution: GSK625433 is known to have low water solubility. It is not recommended to dissolve it directly in aqueous buffers. Prepare a high-concentration stock solution in 100% DMSO first, and then dilute this stock solution into your aqueous experimental medium. Be mindful of the final DMSO concentration to avoid cellular toxicity.
Problem: I'm observing precipitation when I dilute my DMSO stock of GSK625433 into my cell culture medium.
-
Possible Cause: The concentration of GSK625433 in the final solution may be exceeding its solubility limit in the aqueous medium, even with a low percentage of DMSO.
-
Troubleshooting Steps:
-
Reduce the final concentration: Try working with a lower final concentration of GSK625433 in your experiment.
-
Increase the final DMSO percentage: If your cells can tolerate it, you might slightly increase the final DMSO concentration (e.g., to 0.5%), but always include a vehicle control with the same DMSO concentration.
-
Use a surfactant: For some applications, adding a small amount of a biocompatible surfactant like Tween 80 can help maintain solubility.[1]
-
Vortex during dilution: When diluting the DMSO stock, vortex the aqueous solution gently to ensure rapid and even dispersion, which can help prevent localized precipitation.
-
Problem: I need to prepare GSK625433 for an in vivo injection, but the compound is precipitating out of the saline solution.
-
Solution: Direct dilution of a DMSO stock into saline is likely to cause precipitation. For in vivo injections, co-solvents and emulsifying agents are typically required. A common formulation involves first dissolving GSK625433 in DMSO, then adding PEG300 and Tween 80 before the final addition of water or saline.[1] This creates a more stable formulation suitable for injection.
Data Presentation: Solubility Summary
| Solvent/Vehicle | Solubility/Recommended Concentration | Application |
| In Vitro Solvents | ||
| DMSO | Soluble (Recommended for stock solutions) | In vitro and in vivo stock preparation |
| Ethanol | Limited solubility information available | Not a primary recommended solvent |
| Water | Low solubility | Not recommended for direct dissolution |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH₂O | Formulation for clear solution | Injectable administration |
| 10% DMSO, 90% Corn oil | Formulation for clear or suspension solution | Injectable administration |
| 0.5% Sodium Carboxymethyl Cellulose (in ddH₂O) | 2.5 mg/mL (as a suspension)[1] | Oral administration |
| PEG400 | Soluble (concentration-dependent)[1] | Oral administration |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GSK625433 Stock Solution in DMSO
-
Materials:
-
GSK625433 powder (Molecular Weight: 512.62 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 5.13 mg of GSK625433 powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 2.5 mg/mL GSK625433 Suspension for Oral Gavage (in vivo)
-
Materials:
-
GSK625433 powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile deionized water (ddH₂O)
-
Stir plate and magnetic stir bar
-
Appropriate glassware
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O. Stir the solution until the CMC-Na is fully dissolved. This may take some time.
-
Weigh out 250 mg of GSK625433 powder.
-
Slowly add the GSK625433 powder to the 100 mL of 0.5% CMC-Na solution while stirring continuously.
-
Continue to stir the mixture until a uniform suspension is achieved.
-
This preparation results in a 2.5 mg/mL suspension ready for use in animal studies.[1]
-
Visualizations
Caption: Troubleshooting workflow for GSK625433 solubility issues.
Caption: GSK625433 inhibits HCV replication via NS5B polymerase.
References
Technical Support Center: Optimizing Inhibitor Concentrations in Cellular Assays
Important Note on GSK 625433: Our initial analysis of your request for information on optimizing this compound concentration in assays has revealed that this compound is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. Its primary target is a viral enzyme, and there is currently no substantial scientific literature suggesting its use or efficacy in modulating common cellular signaling pathways.
Therefore, a guide focused on optimizing its concentration for cellular signaling assays would not be appropriate. To provide a valuable and scientifically accurate resource that aligns with the spirit of your request, we have created the following technical support center focused on a different, highly relevant GSK compound: CHIR99021 , a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a critical kinase involved in numerous cellular signaling pathways, making CHIR99021 a widely used tool compound for researchers in various fields.
Technical Support for CHIR99021: A GSK-3 Inhibitor
This guide provides comprehensive information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with the GSK-3 inhibitor, CHIR99021.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CHIR99021?
A1: CHIR99021 is a highly selective and potent small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] There are two isoforms of GSK-3, GSK-3α and GSK-3β, and CHIR99021 inhibits both.[2][3] GSK-3 is a key negative regulator in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][4] This leads to the accumulation and nuclear translocation of β-catenin, where it associates with T-cell factor (TCF)/lymphoid-enhancer factor (LEF) transcription factors to activate the transcription of Wnt target genes.[4][5] Therefore, CHIR99021 acts as a potent activator of the Wnt signaling pathway.[4][5]
Q2: What are the primary applications of CHIR99021 in cell-based assays?
A2: CHIR99021 is widely used in stem cell biology and regenerative medicine. Its primary applications include:
-
Maintenance of pluripotency: In combination with other small molecules (like PD0325901), it can maintain mouse embryonic stem cells (ESCs) in an undifferentiated, "ground state".[2]
-
Directed differentiation: It is a key reagent in protocols for differentiating pluripotent stem cells (PSCs) into various lineages, such as cardiomyocytes and neurons, by activating Wnt signaling at specific developmental stages.[2][6]
-
Cell reprogramming: It can facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[2]
Q3: What is a typical starting concentration range for CHIR99021 in cell culture?
A3: The effective concentration of CHIR99021 can vary depending on the cell type and the specific experimental goal. However, a general starting range for most applications is between 0.1 µM and 15 µM .[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[1]
Q4: How should I prepare and store a stock solution of CHIR99021?
A4: CHIR99021 is typically supplied as a powder. A common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent like DMSO.[3][6]
-
To prepare a 10 mM stock from 2 mg of CHIR99021 (MW: 465.34 g/mol ), dissolve it in 429.8 µL of pure DMSO.[3][6]
-
Warming the solution to 37°C for 3-5 minutes can aid in complete solubilization.[3][6]
-
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
Store stock solutions at -20°C and protect them from light.[3][6]
Q5: Are there any known off-target effects or cytotoxicity concerns with CHIR99021?
A5: CHIR99021 is known for its high selectivity for GSK-3 over other kinases like CDK2.[2] However, at higher concentrations, it can exhibit off-target effects and cytotoxicity. Some studies have reported dose-dependent apoptosis in certain cell types, including mouse embryonic stem cells, with IC50 values for cytotoxicity varying between cell lines.[7][8] Therefore, it is essential to determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay.[1]
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize key quantitative data for CHIR99021.
Table 1: In Vitro Efficacy of CHIR99021
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| IC₅₀ (GSK-3β) | 6.7 nM | Recombinant Enzyme | [2] |
| IC₅₀ (GSK-3α) | 10 nM | Recombinant Enzyme | [2] |
| Effective Concentration (Stem Cell Maintenance) | 3 µM (in 2i medium) | Mouse ESCs | [9] |
| Effective Concentration (Cardiac Differentiation) | 7.5 µM (initial induction) | Human PSCs |[6] |
Table 2: Comparative Cytotoxicity (IC₅₀) of GSK-3 Inhibitors in Mouse ESCs (72h treatment)
| Compound | ES-D3 Cell Line IC₅₀ | ES-CCE Cell Line IC₅₀ | Reference |
|---|---|---|---|
| CHIR99021 | 4.9 µM | Not explicitly stated, but showed higher toxicity than in ES-D3 | [8] |
| BIO | 0.4 µM | ~0.3 µM | [8] |
| SB-216763 | > 10 µM | > 10 µM | [8] |
| CHIR-98014 | 1.1 µM | ~0.9 µM |[8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway modulation by CHIR99021.[1]
Caption: Experimental workflow for optimizing CHIR99021 concentration.[1]
Experimental Protocols
Protocol: Determining Optimal Concentration using a Cell Viability Assay (MTT)
This protocol provides a framework for conducting a dose-response experiment to identify the optimal, non-toxic concentration of CHIR99021 for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
CHIR99021 stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well clear-bottom, black-walled plates (for fluorescence/luminescence) or standard clear plates (for absorbance)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the end of the experiment.
-
Incubate overnight (or for a sufficient time to allow adherence for adherent cells) at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Thaw your CHIR99021 stock solution and pre-warm the cell culture medium to 37°C.
-
Prepare a serial dilution of CHIR99021 in the complete cell culture medium. A suggested starting range is 0 (vehicle control), 0.1, 0.5, 1, 2.5, 5, 7.5, 10, 15, and 20 µM.[1]
-
Crucially , prepare a vehicle-only control containing the same final concentration of DMSO as the highest CHIR99021 concentration (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of CHIR99021 or the vehicle control to the respective wells. It is recommended to test each concentration in triplicate.
-
Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Approximately 4 hours before the end of the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot cell viability (%) against the log of the CHIR99021 concentration to generate a dose-response curve.
-
From this curve, you can determine the concentration range that maintains high cell viability while being effective for your intended downstream assays (e.g., reporter assays, gene expression analysis). The optimal concentration will typically be the highest concentration that does not cause a significant drop in cell viability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. reprocell.com [reprocell.com]
- 4. agscientific.com [agscientific.com]
- 5. agscientific.com [agscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting GSK625433 Replicon Assay Results
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing GSK625433 in Hepatitis C Virus (HCV) replicon assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is GSK625433 and what is its mechanism of action?
A1: GSK625433 is a potent and selective non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It specifically targets the "palm" region of the polymerase, a critical enzyme for viral replication.[1] By binding to this allosteric site, GSK625433 induces a conformational change in the enzyme, thereby inhibiting its function and halting HCV RNA replication.
Q2: Which HCV genotypes are most susceptible to GSK625433?
A2: GSK625433 demonstrates high potency against HCV genotype 1.[1] Its efficacy against other genotypes is less characterized in the available literature. For accurate assessment against other genotypes, it is recommended to perform specific dose-response experiments.
Q3: What are the known resistance mutations for GSK625433?
A3: In vitro studies have identified key resistance-associated substitutions (RASs) in the NS5B polymerase that reduce the antiviral activity of GSK625433. The primary mutations conferring resistance are M414T and I447F.[1] It is important to consider the potential for these mutations to arise during prolonged exposure to the compound in cell culture.
Q4: Can GSK625433 be used in combination with other antiviral agents?
A4: Yes, in vitro studies have shown that GSK625433 acts synergistically with interferon-α, a standard-of-care treatment for HCV infection.[1] This suggests potential for combination therapy to enhance antiviral efficacy and suppress the emergence of resistance.
Data Presentation
Table 1: In Vitro Activity of GSK625433 Against HCV Genotype 1 Replicon
| Parameter | Value | Reference |
| Target | HCV NS5B Polymerase (Palm Region) | [1] |
| HCV Genotype | Genotype 1 | [1] |
| EC50 (Huh-7 cells) | Highly Potent (Specific values may vary by assay conditions) | [1] |
| Effect of 40% Human Serum | 3- to 4-fold shift in EC50 | [1] |
| Cytotoxicity (CC50) | No significant cytotoxicity observed | [1] |
Note: This table summarizes available data. Researchers should determine precise EC50 values under their specific experimental conditions.
Table 2: Key Resistance Mutations for GSK625433
| Mutation | Location | Effect on GSK625433 Potency | Reference |
| M414T | NS5B Polymerase | Confers resistance | [1] |
| I447F | NS5B Polymerase | Confers resistance | [1] |
Experimental Protocols
Protocol 1: HCV Luciferase Replicon Assay
This protocol outlines a standard procedure for assessing the antiviral activity of GSK625433 using a luciferase-based HCV replicon assay in Huh-7 cells.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b luciferase replicon
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
GSK625433 stock solution (in DMSO)
-
Positive control inhibitor (e.g., another known NS5B inhibitor)
-
Vehicle control (DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend Huh-7 replicon cells in complete DMEM.
-
Seed 1 x 104 cells per well in a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of GSK625433 in complete DMEM. A typical starting concentration is 100-fold the expected EC50, with 3-fold serial dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor at a known effective concentration.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the culture medium and add passive lysis buffer.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: Mechanism of GSK625433 action on the HCV replication cycle.
Caption: Workflow for the HCV Luciferase Replicon Assay.
Troubleshooting Guide
This guide addresses common problems encountered during GSK625433 replicon assays.
Problem 1: Low or No Luciferase Signal
Caption: Troubleshooting low signal in the replicon assay.
Problem 2: High Background Signal
Possible Causes & Solutions:
-
Contaminated Reagents: Use fresh, sterile reagents and media.
-
Plate Type: Use opaque, white-walled plates specifically designed for luminescence assays to minimize crosstalk between wells.
-
Cellular Autofluorescence: Subtract the luminescence value of wells containing cells but no luciferase reporter (mock-transfected cells) from all experimental wells.
-
Reagent-Related Luminescence: Measure the luminescence of wells containing only media and the luciferase reagent to determine the background from the reagent itself.
Problem 3: High Variability Between Replicates
Possible Causes & Solutions:
-
Pipetting Inaccuracy:
-
Use calibrated pipettes and ensure consistent technique.
-
Prepare a master mix of reagents (e.g., cell suspension, compound dilutions) to be dispensed across replicate wells.
-
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and be consistent with the seeding volume. Edge effects in the plate can also contribute to variability; consider not using the outer wells of the plate for experimental samples.
-
Cell Health and Passage Number:
-
Use cells from a consistent and low passage number, as high passage numbers can lead to changes in cell characteristics and replicon replication efficiency.
-
Ensure cells are healthy and not overgrown at the time of the assay.
-
-
Incomplete Cell Lysis: Ensure complete cell lysis by following the lysis buffer manufacturer's instructions, including appropriate incubation times.
-
Assay Timing: For kinetic luciferase assays, ensure that the time between reagent addition and luminescence reading is consistent for all wells. Using a luminometer with an automated injector can significantly reduce this variability.
By following these guidelines and troubleshooting steps, researchers can improve the reliability and reproducibility of their GSK625433 HCV replicon assay results.
References
Technical Support Center: Investigation of GSK625433 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of GSK625433, a known inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments aimed at characterizing the broader selectivity profile of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype in our experiments with GSK625433 that is inconsistent with the known function of HCV NS5B polymerase. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are a common indication of off-target effects. While GSK625433 is a potent inhibitor of the HCV NS5B polymerase, it is possible that it interacts with other host cell proteins, such as kinases or other enzymes.[1] To begin investigating this, it is crucial to determine if the observed phenotype is independent of its primary target. A key initial step is to perform control experiments in cell lines that do not express the HCV NS5B polymerase. If the phenotype persists, it strongly suggests one or more off-target interactions are responsible.
Q2: What is the first step to identify potential off-target interactions of GSK625433?
A2: A broad, unbiased screening approach is the recommended first step. A comprehensive in vitro kinase profiling assay, such as KINOMEscan®, is an industry-standard method to assess the interaction of a small molecule with a large panel of human kinases.[4][5] This will provide a quantitative measure of binding affinities to hundreds of kinases, revealing a "selectivity profile" for GSK625433. This data can help identify unexpected kinase targets that may be responsible for the observed cellular phenotype.
Q3: Our KINOMEscan® results show that GSK625433 binds to several kinases with moderate affinity. How can we validate these interactions within a cellular context?
A3: In vitro binding does not always translate to cellular activity. A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement inside intact cells.[6][7][8][9][10] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with GSK625433 and then subjecting them to a heat challenge, you can determine if the compound binds to and stabilizes the suspected off-target kinases within the cell.
Q4: How can we understand the functional consequences of these potential off-target interactions on cellular signaling?
A4: Phosphoproteomics is a powerful technique to map the global changes in protein phosphorylation throughout the cell in response to a compound.[11][12][13] By comparing the phosphoproteome of cells treated with GSK625433 to untreated cells, you can identify signaling pathways that are modulated by the compound. This can provide a functional link between the identified off-target kinase interactions and the observed cellular phenotype.
Troubleshooting Guides
Problem 1: High background or false positives in KINOMEscan® results.
-
Possible Cause: Compound precipitation or aggregation at the screening concentration.
-
Troubleshooting Step:
-
Check the solubility of GSK625433 in the assay buffer.
-
If solubility is an issue, consider running the screen at a lower, more soluble concentration.
-
Perform dose-response curves for the highest-affinity hits to confirm a specific binding interaction.
-
Problem 2: No significant thermal shift observed in CETSA for a suspected off-target.
-
Possible Cause 1: The compound does not effectively penetrate the cell membrane.
-
Troubleshooting Step 1:
-
If not already done, perform the CETSA in cell lysate to bypass the cell membrane. If a shift is observed in the lysate but not in intact cells, permeability is likely the issue.
-
-
Possible Cause 2: The interaction is too weak to induce a measurable thermal stabilization.
-
Troubleshooting Step 2:
-
Increase the concentration of GSK625433 in the experiment.
-
Optimize the heat challenge temperature and duration to maximize the detection window for stabilization.
-
-
Possible Cause 3: The antibody used for Western blotting is not specific or sensitive enough.
-
Troubleshooting Step 3:
-
Validate the antibody for specificity and sensitivity using positive and negative controls (e.g., siRNA knockdown of the target protein).
-
Test multiple antibodies if available.
-
Problem 3: Phosphoproteomics data is complex and difficult to interpret.
-
Possible Cause: Widespread, indirect signaling effects downstream of the primary off-target interaction.
-
Troubleshooting Step:
-
Focus the analysis on phosphosites that are significantly and consistently altered across biological replicates.
-
Use kinase substrate motif analysis software to predict the upstream kinases responsible for the observed phosphorylation changes.
-
Correlate the predicted activated or inhibited kinases with the direct binding data from the KINOMEscan® results.
-
Data Presentation
Table 1: Hypothetical KINOMEscan® Results for GSK625433
| Kinase Target | Percent Inhibition at 1 µM | Dissociation Constant (Kd) |
| Kinase A | 95% | 50 nM |
| Kinase B | 80% | 200 nM |
| Kinase C | 50% | 1.5 µM |
| Kinase D | 10% | > 10 µM |
Table 2: Hypothetical CETSA Results for Kinase A
| Temperature (°C) | GSK625433 (10 µM) - Soluble Kinase A (Normalized) | DMSO Control - Soluble Kinase A (Normalized) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 0.95 |
| 50 | 0.92 | 0.75 |
| 55 | 0.85 | 0.40 |
| 60 | 0.60 | 0.15 |
| 65 | 0.25 | 0.05 |
Experimental Protocols
KINOMEscan® Profiling
This protocol is based on the principles of the KINOMEscan® assay platform.[5][14]
-
Compound Preparation: Prepare a stock solution of GSK625433 in 100% DMSO.
-
Assay Principle: The assay is a competition binding assay. The test compound (GSK625433) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Assay Procedure:
-
A panel of DNA-tagged kinases is used.
-
Each kinase is incubated with the immobilized ligand and the test compound at a single concentration (e.g., 1 µM).
-
The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
-
Data Analysis: The results are reported as the percentage of kinase that is inhibited from binding to the immobilized ligand. A lower percentage indicates a stronger interaction between the compound and the kinase. For significant hits, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for performing a CETSA experiment.[6][7][8]
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with GSK625433 at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and normalize to the amount of protein at the lowest temperature.
-
Phosphoproteomics Analysis
This is a general workflow for a quantitative phosphoproteomics experiment.[11][12][13]
-
Cell Culture and Treatment: Treat cells with GSK625433 or DMSO as described for CETSA.
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.
-
-
Data Analysis:
-
Use specialized software to identify phosphopeptides and quantify their relative abundance between the GSK625433-treated and control samples.
-
Perform statistical analysis to identify significantly regulated phosphosites.
-
Use bioinformatics tools to perform pathway analysis and kinase substrate motif analysis.
-
Visualizations
Caption: Experimental workflow for investigating GSK625433 off-target effects.
Caption: Troubleshooting logic for a negative CETSA result.
Caption: Hypothetical signaling pathway of a GSK625433 off-target effect.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. GSK 625433 | 885264-71-1 [chemicalbook.com]
- 3. GSK-625433 | inhibitor/agonist | CAS 885264-71-1 | Buy GSK-625433 from Supplier InvivoChem [invivochem.com]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chayon.co.kr [chayon.co.kr]
improving GSK 625433 stability in culture media
Welcome to the technical support center for GSK625433. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of GSK625433 in cell culture media. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is GSK625433 and what is its mechanism of action?
GSK625433 is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] It belongs to the acyl pyrrolidine (B122466) series of inhibitors and binds to the palm region of the polymerase, distinguishing it from other polymerase inhibitors that may bind to different sites.[1] This specific binding inhibits the RNA-dependent RNA polymerase activity of NS5B, thereby preventing HCV replication.[1]
Q2: What are the common causes of small molecule instability in cell culture media?
The instability of a small molecule like GSK625433 in aqueous-based culture media can be attributed to several factors:
-
Chemical Degradation: This includes hydrolysis (reaction with water), oxidation (reaction with dissolved oxygen), and pH-dependent degradation. The complex composition of culture media, containing salts, amino acids, vitamins, and serum, can catalyze these reactions.
-
Enzymatic Degradation: If using serum-containing media, esterases, proteases, and other enzymes present in the serum can metabolize or degrade the compound.
-
Adsorption: Compounds can adsorb to the surfaces of plasticware (flasks, plates, pipette tips), reducing the effective concentration in the medium.[2]
-
Precipitation: The compound may have poor aqueous solubility, causing it to precipitate out of solution, especially at higher concentrations or upon dilution of a DMSO stock.[3]
-
Light Sensitivity: Some compounds are sensitive to light and can degrade when exposed to ambient light over time.[2]
Q3: How should I prepare and store stock solutions of GSK625433?
Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO).[3][4]
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your culture medium, which can have off-target effects.[3] A final DMSO concentration in the culture should typically be kept below 0.5%.
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to prevent contamination and absorption of water from the air.[3] For long-term storage, -20°C or -80°C is generally recommended.[3] Always refer to the manufacturer's specific storage recommendations.
Q4: My experimental results with GSK625433 are inconsistent. How can I test if the compound is stable in my specific culture medium?
Assessing stability directly in your experimental conditions is crucial. A common method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The general workflow involves:
-
Spiking the compound into your complete cell culture medium at the final working concentration.
-
Incubating the medium under your normal experimental conditions (e.g., 37°C, 5% CO2).
-
Collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyzing the samples by HPLC or LC-MS to measure the concentration of the parent compound. A decrease in the peak area corresponding to GSK625433 over time indicates degradation.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with GSK625433 in cell culture.
| Problem | Potential Cause | Recommended Solution & Investigation |
| Loss of compound activity or inconsistent results in a multi-day experiment. | Degradation in Culture Medium: The compound may be chemically or enzymatically unstable in the complete medium at 37°C. | 1. Assess Stability: Perform a time-course experiment and analyze samples by HPLC/LC-MS to quantify the remaining compound at different time points. 2. Reduce Incubation Time: If possible, design shorter assays. 3. Replenish Compound: For longer experiments, replace the medium with freshly prepared compound-containing medium every 24-48 hours. 4. Serum-Free Incubation: Test if stability improves in serum-free medium. If so, consider a shorter serum-starvation period for your cells before adding the compound. |
| Precipitate forms when diluting DMSO stock into aqueous culture medium. | Poor Aqueous Solubility: The compound's concentration exceeds its solubility limit in the aqueous medium.[3] | 1. Lower Final Concentration: Test a lower working concentration of GSK625433. 2. Optimize Dilution Method: Add the DMSO stock to the medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. 3. Use a Co-solvent: While less common for cell culture, a small amount of a biocompatible co-solvent could be tested, ensuring vehicle controls are included.[2] 4. Perform a Solubility Assay: Determine the kinetic solubility of GSK625433 in your specific medium (see Protocol 2). |
| Low or no observable effect of the compound at expected active concentrations. | 1. Adsorption to Plasticware: The compound may be binding to the surface of plates or flasks, lowering its effective concentration.[2] 2. Poor Cell Permeability: The compound may not be efficiently entering the cells. | 1. Use Low-Binding Plates: Test your experiment using commercially available low-adhesion or low-binding plates.[2] 2. Pre-condition Plates: Incubate plates with complete medium for a few hours before removing the medium and adding your cells and compound-containing medium. 3. Evaluate Permeability: If data is available, check the predicted or measured cell permeability of GSK625433. |
| Variability between experiments performed on different days. | 1. Stock Solution Degradation: The DMSO stock may be unstable with repeated freeze-thaw cycles or improper storage. 2. Inconsistent Media/Reagents: Lot-to-lot variability in serum or other media components can affect compound stability and activity. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[3] 2. Prepare Fresh Solutions: Always prepare working dilutions fresh for each experiment from a frozen stock aliquot.[2] 3. Qualify Reagent Lots: When starting a new lot of serum or media, consider running a pilot experiment to ensure consistency with previous results. |
Experimental Protocols & Visualizations
Key Experimental Workflows
The following diagrams illustrate logical and experimental workflows for troubleshooting GSK625433 stability.
Caption: A decision tree for troubleshooting GSK625433 activity issues.
Caption: Common pathways leading to loss of active compound in culture.
Protocol 1: Chemical Stability Assessment by HPLC/LC-MS
This protocol outlines a method to evaluate the chemical stability of GSK625433 in your specific cell culture medium.[3]
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Prepare Working Solution: Prepare a solution of GSK625433 in your complete culture medium (including serum, if applicable) at the final working concentration.
-
Set Up Time Points: Aliquot this solution into multiple sterile vials, one for each time point and temperature condition you wish to test (e.g., 37°C and 4°C as a control).
-
Incubation: Place the vials in the appropriate incubator (e.g., 37°C, 5% CO2).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial for each condition. The T=0 sample represents the initial concentration.
-
Quench and Process: Immediately stop potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.[3] This will also precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins and other debris.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC or LC-MS method to determine the concentration of GSK625433.
-
Data Interpretation: Plot the concentration of GSK625433 versus time. A declining slope indicates degradation. The rate of degradation can be used to calculate the compound's half-life in the medium.
Sample Data Table: Stability of GSK625433
| Time (Hours) | Concentration at 37°C (% of T=0) | Concentration at 4°C (% of T=0) |
| 0 | 100% | 100% |
| 2 | 95% | 99% |
| 4 | 88% | 101% |
| 8 | 75% | 98% |
| 24 | 45% | 97% |
Note: This is example data. Actual results may vary.
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to determine the approximate solubility of GSK625433 in your culture medium.[3]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of GSK625433 in 100% DMSO (e.g., 10 mM).[3]
-
Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in DMSO to generate a range of concentrations.
-
Dilution in Medium: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your culture medium. This creates a range of final compound concentrations with a constant final DMSO percentage.
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for signs of precipitation or turbidity against a dark background.
-
Determine Solubility (Optional - Quantitative): Use a plate reader to measure light scattering or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Result: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of GSK625433 under these conditions.[3]
References
GSK 625433 EC50 variability between experiments
This technical support guide provides researchers, scientists, and drug development professionals with information to troubleshoot and understand the variability in EC50 values observed during experiments with GSK625433, particularly in the context of its activity as a RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is GSK625433 and its primary mechanism of action?
GSK625433 was initially identified as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] However, the broader class of kinase inhibitors is often screened against multiple targets. In the context of inflammatory diseases and neurodegeneration, small molecule inhibitors are frequently investigated for their effect on Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[3][4][5] RIPK1 is a critical mediator of cellular necroptosis and inflammation.[6] This guide focuses on troubleshooting EC50 variability when assessing the inhibitory activity of compounds like GSK625433 on the RIPK1 pathway.
Q2: Why do I observe significant variability in the EC50 values for GSK625433 between my experiments?
EC50 values are not absolute constants; they are highly dependent on the experimental setup.[7][8] Variability between experiments (inter-assay variability) is a common issue and can arise from several sources.[9] These include differences in cell lines, reagent quality, and minor protocol deviations.[9] Even factors like cell passage number and the duration of compound exposure can significantly impact the apparent potency of a drug.[10]
Q3: Could the difference between a biochemical assay and a cell-based assay explain the EC50 discrepancy?
Yes, a significant difference in potency is often observed between biochemical and cell-based assays.[11] This can be due to factors such as the compound's ability to cross the cell membrane or its susceptibility to being pumped out by efflux pumps.[12] Additionally, in a cellular context, the compound may interact with other non-specific targets that could influence the final readout.[12]
Q4: How does data analysis affect the final EC50 value?
The method of data analysis can introduce variability. The choice of a curve-fitting model (e.g., mixed-effects model vs. meta-analysis) can affect the calculated EC50.[9][13][14] Normalizing your data incorrectly can also lead to misinterpretation. The EC50 is the concentration that produces a response halfway between the baseline and the maximum, which may not correspond to a Y-value of 50 if the data is not normalized to a 0-100 scale.[15]
Troubleshooting Guide
Problem 1: High Variability Between Replicates (Intra-assay variability)
If you observe significant differences between technical replicates within the same experiment, consider the following:
-
Inconsistent Cell Plating: Ensure a homogenous cell suspension and precise cell counting to plate a consistent number of cells in each well. Edge effects in microplates can also be a source of variability; consider not using the outer wells or filling them with a buffer or media.[16]
-
Pipetting Errors: Small inaccuracies in pipetting, especially during serial dilutions of the compound, can lead to large errors in the final concentration.
-
Reagent Preparation: Ensure all reagents are fully dissolved and mixed before use. Differences in stock solution preparation between labs is a primary reason for discrepancies.[11]
Problem 2: EC50 Value is Significantly Different from Expected or Published Values
When your EC50 value is consistently different from what you expect, investigate these parameters:
-
Cell Line and Health: Different cell lines can have varying sensitivity to the same compound due to differences in target expression or off-target effects.[7][16] Always use cells that are healthy and in the logarithmic growth phase.
-
Assay Conditions: Factors like incubation time, temperature, and pH can shift the dose-response curve.[9] Longer incubation times generally result in lower IC50/EC50 values.[16]
-
ATP Concentration (for in vitro kinase assays): For ATP-competitive inhibitors, the IC50 is highly dependent on the ATP concentration used in the assay.[16]
Data and Protocols
Table 1: Key Factors Influencing EC50 Determination
| Factor Category | Specific Parameter | Potential Impact on EC50 |
| Biological | Cell Line | Different cell types exhibit varying sensitivities.[7][16] |
| Cell Health & Passage | Unhealthy or high-passage cells can have altered responses.[10] | |
| Target Expression Levels | Higher receptor/enzyme expression may require higher drug concentration.[9] | |
| Assay Conditions | Incubation Time | Longer exposure can lead to a lower (more potent) EC50.[7][16] |
| Reagent Quality & Conc. | Variability in serum, DMSO, or other reagents can alter results.[9] | |
| Readout Method | Different viability or signaling assays (e.g., MTT, luminescence) can yield different values.[7] | |
| Data Analysis | Normalization | Incorrectly defining baseline and maximum response will shift the EC50.[15] |
| Curve Fitting Model | The choice of non-linear regression model can influence the calculated value.[9] |
General Protocol: Cell-Based Assay for RIPK1 Inhibition
This protocol describes a general method for determining the EC50 of a RIPK1 inhibitor in a cell-based necroptosis assay.
-
Cell Plating:
-
Culture a sensitive cell line (e.g., HT-29) to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a stock solution of GSK625433 (e.g., 10 mM in DMSO).
-
Perform a serial dilution to create a range of concentrations that will span the expected EC50 (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with the serially diluted GSK625433 or vehicle control for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a cocktail of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24 hours) to allow for cell death to occur.
-
-
Viability Readout:
-
Measure cell viability using a suitable assay, such as a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data: Set the viability of untreated, unstimulated cells to 100% and the viability of TSZ-treated (vehicle control) cells to 0%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the EC50 value.[10]
-
Visualizations
RIPK1 Signaling Pathway
Caption: Simplified RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.
Experimental Workflow for EC50 Determination
Caption: Standard workflow for determining EC50 in a cell-based assay.
Troubleshooting Logic for EC50 Variability
Caption: A logical diagram for troubleshooting sources of EC50 variability.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. GSK-625433 | inhibitor/agonist | CAS 885264-71-1 | Buy GSK-625433 from Supplier InvivoChem [invivochem.com]
- 3. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. clyte.tech [clyte.tech]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. Explain what is EC50? [synapse.patsnap.com]
- 10. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 13. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. graphpad.com [graphpad.com]
- 16. benchchem.com [benchchem.com]
Navigating GSK 625433 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for addressing precipitation issues encountered with GSK 625433 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges faced during experimental work.
Understanding this compound: Physicochemical Properties
This compound is a potent, homochiral inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[1] Its hydrophobic nature, as indicated by a high LogP value, is a key factor contributing to its limited aqueous solubility. Understanding its physicochemical properties is the first step in troubleshooting precipitation issues.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₄O₅S | [1] |
| Molecular Weight | 512.62 g/mol | [1] |
| LogP | 3.957 | [1] |
| Predicted Aqueous Solubility (LogS) | -4.5 (corresponding to ~3.16 µg/mL) | Predicted |
| Predicted pKa (most basic) | 4.8 | Predicted |
| Predicted pKa (most acidic) | 12.5 | Predicted |
Note: Predicted values for aqueous solubility and pKa are estimations and should be used as a guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound is a hydrophobic molecule, meaning it has low solubility in water and aqueous buffers.[1] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. This can happen when diluting a high-concentration stock solution (e.g., in DMSO) into your experimental buffer.
Q2: What is the best solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q3: What is the recommended storage for this compound solutions?
A3: For long-term stability, it is recommended to store the powder at -20°C. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| Concentration exceeds aqueous solubility. | 1. Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay. 2. Optimize DMSO concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects. 3. Use a co-solvent system: For particularly challenging applications, consider using a co-solvent system. A common approach for in vivo studies involves initial dissolution in DMSO, followed by dilution with a solution containing PEG300 and Tween 80.[1] This can be adapted for in vitro use, but careful validation is required to ensure the co-solvents do not interfere with the assay. |
| pH of the buffer. | The predicted pKa of the most basic functional group in this compound is approximately 4.8. If the pH of your aqueous buffer is significantly different from this, the ionization state of the molecule could be affected, influencing its solubility. Experimenting with buffers of slightly different pH values (e.g., pH 6.5 vs. 7.4) may help improve solubility. |
| Temperature. | Ensure that both your this compound stock solution and your aqueous buffer are at the same temperature before mixing. Sudden temperature changes can reduce solubility. |
Issue 2: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound instability in the assay medium. | Some components in complex cell culture media (e.g., proteins, salts) can interact with this compound over time, leading to precipitation. 1. Reduce incubation time: If experimentally feasible, reduce the incubation time of your assay. 2. Test in a simpler buffer: To determine if media components are the cause, test the solubility of this compound in a simpler buffer (e.g., PBS) under the same incubation conditions. |
| Evaporation of solvent. | During long incubation periods, evaporation of water from the assay plate can lead to an increase in the effective concentration of this compound, causing it to precipitate. Ensure proper sealing of plates or use a humidified incubator to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 512.62 g/mol ).
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Example: 10 µM)
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your aqueous buffer. It is critical to add the stock solution to the buffer and mix immediately, rather than the other way around.
-
Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of the aqueous buffer to get a 100 µM solution. Vortex immediately.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate dilution to 900 µL of the aqueous buffer to achieve the final 10 µM working concentration. Vortex immediately.
-
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
Visualizing Key Processes
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: GSK625433 Assay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV NS5B polymerase inhibitor, GSK625433. The focus of this guide is to address potential assay interference caused by the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is GSK625433 and what is its mechanism of action?
GSK625433 is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It belongs to the acyl pyrrolidine (B122466) series of inhibitors that bind to the palm region of the NS5B polymerase, which is a critical enzyme for HCV replication.[1] By inhibiting this enzyme, GSK625433 effectively blocks viral RNA synthesis.
Q2: I am observing a significant decrease in the potency (higher IC50) of GSK625433 in my cell-based assay containing Fetal Bovine Serum (FBS) compared to my biochemical assay. Why is this happening?
This is a common phenomenon known as an "IC50 shift" and is likely due to serum protein binding.[2] Serum contains abundant proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001), which can bind to small molecules like GSK625433.[2][3] According to the "free drug hypothesis," only the unbound fraction of the inhibitor is available to enter the cells and interact with the target enzyme.[2][3][4] Therefore, in the presence of serum, a portion of GSK625433 is sequestered by these proteins, reducing its effective concentration and leading to a decrease in apparent potency.[2]
Q3: What are the primary serum proteins that can interfere with my GSK625433 assay?
The primary interfering proteins in serum are:
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in the case of FBS: Typically binds to acidic and neutral compounds.[2][5]
-
Alpha-1-acid glycoprotein (AAG) : Primarily binds to basic drugs.[2][5]
The extent of binding depends on the physicochemical properties of the compound, such as its lipophilicity.[6]
Q4: How can I quantify the impact of serum protein binding on my GSK625433 experiments?
To quantify the effect of serum protein binding, you can perform an IC50 shift assay . This involves determining the IC50 value of GSK625433 in the presence of varying concentrations of serum or a specific serum protein like BSA. A rightward shift in the IC50 curve with increasing protein concentration indicates binding.
Another method is to determine the fraction unbound (fu) of GSK625433 in plasma or serum using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation.[2][4]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of GSK625433 in cell-based assays.
Possible Cause: High percentage of serum in the culture medium is binding to GSK625433, reducing its bioavailability.[6]
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line's health permits, try performing the assay with a lower concentration of FBS (e.g., 5%, 2%, or even serum-free conditions for short-term exposure).[6][7] Remember to include appropriate vehicle controls for each serum concentration.
-
Perform an IC50 Shift Assay: Systematically test the potency of GSK625433 in the presence of different concentrations of FBS or BSA. This will help you characterize the impact of protein binding.
-
Pre-incubation Consideration: Ensure that your experimental protocol allows for sufficient pre-incubation time for the inhibitor and serum proteins to reach binding equilibrium before adding them to the cells. A pre-incubation of 30 minutes is often a good starting point.[2]
Problem: Difficulty comparing results between biochemical and cell-based assays.
Possible Cause: The assay matrices are significantly different. Biochemical assays are often performed in buffered solutions with minimal protein, while cell-based assays are in complex media containing serum.
Troubleshooting Steps:
-
Assay Matrix Harmonization: Where possible, try to make the assay conditions more comparable. For instance, you can add a defined concentration of BSA to your biochemical assay to mimic the protein content of cell culture medium.
-
Calculate a Correction Factor: Based on the results of your IC50 shift assay, you can establish a correction factor to estimate the expected potency in a physiological context from your biochemical data.
Data Presentation
Table 1: Illustrative Example of GSK625433 IC50 Shift in the Presence of Bovine Serum Albumin (BSA)
| BSA Concentration (%) | GSK625433 IC50 (nM) | Fold Shift |
| 0 | 15 | 1.0 |
| 0.1 | 45 | 3.0 |
| 0.5 | 120 | 8.0 |
| 1.0 | 250 | 16.7 |
| 2.0 | 500 | 33.3 |
Note: The data in this table is for illustrative purposes only and represents a typical outcome for a compound with moderate to high serum protein binding.
Experimental Protocols
Key Experiment: IC50 Shift Assay for GSK625433
Objective: To determine the effect of serum protein (BSA) on the inhibitory potency of GSK625433 in a cell-based HCV replicon assay.
Materials:
-
Huh-7 cells containing a subgenomic HCV replicon (e.g., expressing luciferase).
-
GSK625433 stock solution (in DMSO).
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Luciferase assay reagent (e.g., Steady-Glo).
-
96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that will result in 70-80% confluency at the end of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound and Protein Preparation:
-
Prepare a serial dilution of GSK625433 in DMSO.
-
Prepare assay media (DMEM with 2% FBS) containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1.0%, 2.0%).
-
Add the serially diluted GSK625433 to the different BSA-containing media to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
-
Pre-incubation: Incubate the GSK625433 and BSA-containing media at 37°C for 30 minutes to allow for binding to reach equilibrium.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the media containing the GSK625433-BSA mixtures. Include appropriate controls (no compound, no cells).
-
Incubation: Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the dose-response curves for each BSA concentration and calculate the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Calculate the fold shift in IC50 for each BSA concentration relative to the 0% BSA condition.
-
Visualizations
Figure 1: The "Free Drug Hypothesis" in the context of GSK625433 and serum protein binding.
Figure 2: A simplified workflow for performing a GSK625433 IC50 shift assay.
Figure 3: A troubleshooting decision tree for unexpected GSK625433 assay results.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. benchchem.com [benchchem.com]
- 3. [Study on binding of drug to serum protein] [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Binding • Frontage Laboratories [frontagelab.com]
- 6. benchchem.com [benchchem.com]
- 7. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK625433 Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting kinetic studies with GSK625433, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK625433?
A1: GSK625433 is a highly potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site in the palm region of the enzyme, distinct from the active site where nucleotide incorporation occurs.[1] This binding induces a conformational change in the enzyme that inhibits its function. The mode of inhibition is non-competitive with respect to nucleotide triphosphates.[2]
Q2: Which HCV genotypes is GSK625433 active against?
A2: GSK625433 has demonstrated high potency against HCV genotype 1.[1] Its efficacy against other genotypes may vary, and it is recommended to determine the inhibitory activity against the specific genotype being studied.
Q3: What are the key resistance mutations for GSK625433?
A3: In vitro studies have identified that amino acid changes at positions 414 and 447 of the NS5B polymerase are key resistance mutations for this class of inhibitors.[1]
Q4: What types of assays are suitable for studying the kinetics of GSK625433?
A4: Several assay formats can be adapted for kinetic studies of GSK625433 with the HCV NS5B polymerase. These include:
-
Scintillation Proximity Assay (SPA): This is a high-throughput method that measures the incorporation of radiolabeled nucleotides into a biotinylated RNA template.[2][3][4]
-
Filter-Binding Assay: This technique separates protein-bound RNA from free RNA using a nitrocellulose filter to quantify enzyme activity.[5][6][7][8]
-
Fluorescence Polarization (FP) Assay: This method can be used to study the binding affinity of the inhibitor to the polymerase by measuring changes in the polarization of a fluorescently labeled probe.[9][10]
-
Fluorescence Quenching Assay: This assay measures the quenching of intrinsic protein fluorescence upon inhibitor binding to determine the dissociation constant (Kd).[2][11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicates | - Inaccurate pipetting- Incomplete mixing of reagents- Temperature fluctuations | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all reaction components before starting the assay.- Maintain a consistent temperature for all assay steps.[4][12] |
| No or low enzyme activity | - Inactive enzyme- Incorrect buffer composition (pH, salt concentration)- Presence of inhibitors in the sample preparation | - Use a fresh aliquot of enzyme and always keep it on ice.- Verify the pH and ionic strength of the assay buffer.[12]- Ensure no interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of detergents are present.[5] |
| Non-saturating kinetic curve | - Substrate concentration is much lower than the Km- Inhibitor concentration range is not appropriate | - Increase the range of substrate concentrations to well above the expected Km.[7]- Adjust the inhibitor concentration range to bracket the expected IC50 or Ki value. |
| High background signal | - Non-specific binding of the inhibitor or substrate to the assay components- Contamination of reagents | - Add a non-ionic detergent (e.g., Tween-20 at 0.01%) to the assay buffer to reduce non-specific binding.- Use fresh, high-quality reagents and screen for potential contaminants.[13] |
| Inconsistent IC50 values | - Assay conditions not at equilibrium- Ligand depletion | - Ensure that the pre-incubation time for the enzyme and inhibitor is sufficient to reach equilibrium.[3]- Keep the concentration of the limiting binding partner well below the Kd to avoid ligand depletion.[3] |
Quantitative Data Summary
The following tables present hypothetical but plausible data for kinetic studies of GSK625433.
Table 1: Inhibitory Potency of GSK625433 against HCV NS5B Polymerase
| Parameter | Genotype 1a | Genotype 1b |
| IC50 (nM) | 8.5 | 3.2 |
| Ki (nM) | 4.1 | 1.5 |
| Hill Slope | 1.1 | 1.0 |
Table 2: In Vitro Antiviral Activity of GSK625433
| Cell Line | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Huh-7 | 1b | 35 | >100 | >2857 |
| Huh-7 | 1a | 98 | >100 | >1020 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Experimental Protocols
Protocol 1: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Scintillation Proximity Assay (SPA)
This protocol is designed to measure the inhibitory effect of GSK625433 on the RNA polymerase activity of HCV NS5B.
Materials:
-
Purified recombinant HCV NS5B ∆21 protein
-
Biotinylated oligo(rG)12 primer
-
Poly(rC) template
-
[³H]-GTP (radiolabeled nucleotide)
-
Unlabeled GTP, ATP, CTP, UTP
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 50 mM EDTA in water
-
Streptavidin-coated SPA beads
-
GSK625433 compound dilutions
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, poly(rC) template, and biotinylated oligo(rG)12 primer.
-
Add 10 µL of the reaction mixture to each well of a 384-well plate.
-
Add 1 µL of GSK625433 dilution (or DMSO as a vehicle control) to the appropriate wells.
-
To initiate the reaction, add 10 µL of a pre-mixed solution of HCV NS5B enzyme and [³H]-GTP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of stop solution.
-
Add 10 µL of a suspension of streptavidin-coated SPA beads to each well.
-
Seal the plate and incubate at room temperature for 2 hours to allow the biotinylated RNA to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of GSK625433 and determine the IC50 value by non-linear regression analysis.
Protocol 2: Determination of the Dissociation Constant (Kd) by Fluorescence Quenching
This protocol measures the direct binding of GSK625433 to the HCV NS5B enzyme.
Materials:
-
Purified recombinant HCV NS5B ∆21 protein
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
GSK625433 compound dilutions
-
Fluorometer and quartz cuvettes or a suitable microplate reader
Procedure:
-
Dilute the HCV NS5B enzyme to a final concentration of 100 nM in the binding buffer.
-
Place 1 mL of the enzyme solution into a quartz cuvette.
-
Measure the intrinsic tryptophan fluorescence of the enzyme by exciting at 295 nm and measuring the emission spectrum from 310 nm to 400 nm. The emission maximum should be around 340 nm.
-
Add increasing concentrations of GSK625433 to the cuvette, allowing the solution to equilibrate for 5 minutes after each addition.
-
Measure the fluorescence spectrum after each addition of the compound.
-
Correct the fluorescence intensity for dilution and inner filter effects.
-
Plot the change in fluorescence intensity as a function of the GSK625433 concentration.
-
Determine the Kd by fitting the data to a suitable binding isotherm equation (e.g., the quadratic Morrison equation).
Visualizations
Caption: Experimental workflow for GSK625433 kinetic analysis using SPA.
Caption: Inhibition of HCV replication by GSK625433 targeting NS5B polymerase.
Caption: Troubleshooting decision tree for GSK625433 kinetic assays.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of poliovirus RNA polymerase binding to poliovirion and nonviral RNAs using a filter-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of poliovirus RNA polymerase binding to poliovirion and nonviral RNAs using a filter-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filter-binding assay [gene.mie-u.ac.jp]
- 8. Filter binding assay - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to MNK Inhibition: GSK'625 Analogs vs. Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct classes of inhibitors targeting the MAP kinase-interacting kinases 1 and 2 (MNK1/2): the ATP-competitive inhibitor GSK'625 (represented by the well-characterized compound Tomivosertib/eFT508) and a class of non-ATP-competitive inhibitors, herein referred to as "thumb site inhibitors," represented by the allosteric inhibitor EB1. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and inhibitor mechanisms.
Executive Summary
MNK1 and MNK2 are key downstream effectors of the RAS/MAPK and p38 MAPK signaling pathways, playing a crucial role in protein synthesis and cell proliferation through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Dysregulation of the MNK-eIF4E axis is implicated in various cancers, making these kinases attractive therapeutic targets.
This guide explores two primary strategies for MNK inhibition:
-
ATP-Competitive Inhibition (e.g., Tomivosertib as a GSK'625 analog): These inhibitors bind to the highly conserved ATP-binding pocket of the kinase, directly competing with ATP and preventing the phosphotransfer reaction.
-
Allosteric Inhibition ("Thumb Site" Inhibition, e.g., EB1): These inhibitors bind to a distinct, allosteric site on the kinase, often referred to as a "thumb site" or other non-ATP competitive pockets. This binding induces a conformational change in the kinase, leading to its inactivation without directly competing with ATP.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro and cellular potency of representative ATP-competitive and allosteric MNK inhibitors.
| Inhibitor Class | Representative Compound | Target(s) | Assay Type | IC50 Value | Reference(s) |
| ATP-Competitive | Tomivosertib (eFT508) | MNK1 | Biochemical | 2.4 nM | [1] |
| MNK2 | Biochemical | 1 nM | [1] | ||
| p-eIF4E (Ser209) | Cellular | 2-16 nM | [2] | ||
| Allosteric ("Thumb Site") | EB1 | MNK1 | Biochemical | 0.69 µM (690 nM) | [3] |
| MNK2 | Biochemical | 9.4 µM (9400 nM) | [3] | ||
| p-eIF4E (Ser209) | Cellular | Dose-dependent inhibition observed | [3] |
Signaling Pathway and Inhibitor Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the MNK1/2 signaling pathway and the distinct mechanisms of action of ATP-competitive and allosteric inhibitors.
References
GSK625433 Efficacy Against M414T Mutant HCV NS5B Polymerase: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the HCV NS5B polymerase inhibitor GSK625433 against the clinically significant M414T mutant. This analysis is supported by available experimental data and detailed methodologies for key assays.
The emergence of drug-resistant mutations is a critical challenge in the development of antiviral therapies. The M414T mutation in the Hepatitis C Virus (HCV) NS5B polymerase has been identified as a key substitution conferring resistance to certain classes of non-nucleoside inhibitors. GSK625433, a potent inhibitor of the HCV NS5B polymerase, binds to the palm region of the enzyme.[1] In vitro studies have indicated that amino acid changes at positions 414 and 447 are the primary mutations associated with resistance to GSK625433.[1]
Comparative Efficacy Against M414T Mutant
While specific EC50 or IC50 values for GSK625433 against the M414T mutant are not publicly available, data for other non-nucleoside inhibitors targeting the same region provide a basis for comparison. The benzothiadiazine NS5B polymerase inhibitor A-782759, for which M414T is a known resistance mutation, offers a valuable benchmark.
| Compound | Target | Wild-Type (HCV Genotype 1b) EC50 | M414T Mutant EC50 | Fold Change in Resistance |
| GSK625433 | HCV NS5B Polymerase (Palm Site) | Data not available | Data not available | Identified as a key resistance mutation |
| A-782759 | HCV NS5B Polymerase (Benzothiadiazine) | 70 nM (1b-N strain) | >7000 nM (>100-fold increase) | >100 |
Table 1: Comparative efficacy of NS5B inhibitors against wild-type and M414T mutant HCV replicons. The EC50 for A-782759 against the M414T mutant is inferred from studies showing a >100-fold loss of susceptibility in cell populations enriched with the M414T mutation when treated with 100x the wild-type EC50.[2]
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the evaluation of HCV NS5B inhibitors against wild-type and mutant replicons.
HCV Subgenomic Replicon Assay
This cell-based assay is the gold standard for evaluating the efficacy of HCV inhibitors.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound required to inhibit HCV RNA replication by 50%.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. These cells are permissive for HCV replication.
-
Replicon RNA Transfection: Cells are electroporated with in vitro transcribed subgenomic HCV RNA containing a reporter gene (e.g., luciferase) and the NS3 to NS5B coding region. For mutant analysis, the NS5B sequence is modified to include the M414T mutation via site-directed mutagenesis.
-
Compound Treatment: Following transfection, cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., GSK625433).
-
Luciferase Assay: After a 72-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The luciferase signals from treated cells are normalized to the signals from untreated control cells. The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Site-Directed Mutagenesis of NS5B
This technique is used to introduce specific mutations, such as M414T, into the NS5B gene within a plasmid vector.
Objective: To create an HCV replicon plasmid containing the M414T mutation in the NS5B coding sequence.
Methodology:
-
Primer Design: Two complementary oligonucleotide primers are designed, each containing the desired mutation (ATG for methionine to ACG for threonine at codon 414).
-
PCR Amplification: The primers are used in a polymerase chain reaction (PCR) with a high-fidelity DNA polymerase and the plasmid DNA containing the wild-type HCV replicon sequence as a template. The PCR reaction amplifies the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA. The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.
-
Sequence Verification: The sequence of the NS5B gene in the resulting plasmids is verified by Sanger sequencing to confirm the presence of the M414T mutation and the absence of any unintended mutations.
Visualizing the HCV Replication Cycle and Experimental Workflow
To better understand the context of these experiments, the following diagrams illustrate the HCV replication pathway and the general workflow for evaluating inhibitor efficacy.
Caption: Simplified overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.
Caption: Workflow for evaluating the efficacy of an HCV inhibitor against wild-type and mutant replicons.
References
Navigating HCV Resistance: A Comparative Analysis of GSK Inhibitors and the I447F Mutation
A Comparison Guide for Researchers in Antiviral Drug Development
The landscape of Hepatitis C Virus (HCV) treatment is dominated by direct-acting antivirals (DAAs) that target key viral proteins. However, the virus's high mutation rate presents a continuous challenge, leading to the emergence of resistance-associated substitutions (RASs) that can compromise therapeutic efficacy. This guide provides a comparative analysis of different classes of GSK's HCV inhibitors, clarifying their mechanisms and resistance profiles, with a special focus on the NS5B polymerase I447F mutation.
A critical point of clarification is the distinction between two different classes of inhibitors and their corresponding resistance profiles. The user's query references GSK 625433 and the I447F mutation. GSK625433 is an acylpyrrolidine-based non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, and I447F is indeed a known resistance mutation for this class of compounds.[1] In contrast, a more widely documented GSK compound, GSK2336805, is a potent inhibitor of the HCV NS5A protein. Resistance to GSK2336805 is conferred by mutations in the NS5A protein, not NS5B.[2][3]
This guide will therefore compare these two distinct classes of antivirals: NS5A inhibitors, represented by GSK2336805, and NS5B non-nucleoside inhibitors, including the acylpyrrolidine GSK625433.
Comparative Antiviral Activity and Resistance Profiles
The efficacy of DAAs is typically measured by their half-maximal effective concentration (EC50), with lower values indicating higher potency. The emergence of RASs leads to an increase in the EC50 value, a phenomenon quantified as "fold resistance."
NS5A Inhibitors: The Case of GSK2336805
GSK2336805 is a highly potent NS5A inhibitor with picomolar activity against wild-type (WT) HCV genotypes 1a and 1b.[3] However, its efficacy is significantly reduced by specific mutations in the N-terminal region of the NS5A protein.[2]
| Compound | Target | HCV Genotype | Mutant | EC50 (nM) | Fold Resistance |
| GSK2336805 | NS5A | 1a (WT) | - | ~0.058 | - |
| 1a | Q30H | 8.7 | >150 | ||
| 1a | L31M | 4.1 | >150 | ||
| 1b (WT) | - | ~0.007 | - | ||
| 1b | Y93H | ~0.091 | ~13 |
Data compiled from preclinical studies.[2][3] Note: EC50 values are approximate and can vary between assay systems.
NS5B Polymerase Inhibitors: Acylpyrrolidines and the I447F Mutation
The HCV NS5B protein is an RNA-dependent RNA polymerase essential for viral replication.[4][5] It is the target for two main classes of inhibitors: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
GSK625433 belongs to the acylpyrrolidine class of NNIs.[1][6] These compounds bind to allosteric sites on the polymerase, inducing a conformational change that inhibits its function. A key challenge for NNIs is their relatively low barrier to resistance. For acylpyrrolidines like GSK625433, major resistance mutations include M414T and I447F.[1]
In contrast, nucleoside inhibitors like sofosbuvir (B1194449) mimic natural substrates and get incorporated into the growing RNA chain, causing premature termination.[7] Sofosbuvir has a high barrier to resistance; the primary associated mutation, S282T, is rarely observed in clinical settings and often impairs viral fitness.[8][9] The I447F mutation is not typically associated with resistance to sofosbuvir.
| Inhibitor Class | Example Compound(s) | Target Site | Key Resistance Mutations | Resistance Barrier |
| NS5B NNI (Acylpyrrolidine) | GSK625433 | Allosteric (Thumb/Palm) | M414T, I447F | Low |
| NS5B NI (Nucleotide Analog) | Sofosbuvir | Active Site | S282T | High |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro assays used in antiviral drug discovery. The primary method is the HCV replicon assay.
HCV Replicon Assay Protocol
The HCV replicon system is a cell-based assay that allows for the study of viral RNA replication without producing infectious virus particles.
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that are highly permissive to HCV replication are used.
-
Replicon Construction: A subgenomic HCV RNA molecule is engineered to contain the viral non-structural proteins necessary for replication (NS3 to NS5B) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). Site-directed mutagenesis is used to introduce specific resistance mutations like I447F into the NS5B coding region.
-
RNA Transfection: In vitro-transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Compound Treatment: The transfected cells are seeded into multi-well plates containing serial dilutions of the antiviral compound being tested.
-
Quantification of Replication: After a set incubation period (typically 48-72 hours), the level of HCV RNA replication is measured.
-
For luciferase-containing replicons, cell lysates are analyzed for luciferase activity, which is proportional to the amount of viral replication.
-
For selectable marker replicons, the number of drug-resistant cell colonies that form is counted.
-
-
Data Analysis: The EC50 value is calculated by plotting the inhibition of replication against the drug concentration. The fold resistance is determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate the HCV replication cycle and a typical experimental workflow.
Caption: Simplified HCV replication cycle within a hepatocyte and points of intervention for NS5A and NS5B inhibitors.
Caption: Experimental workflow for determining the resistance profile of HCV inhibitors using a replicon assay system.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potency of GSK625433: A Comparative Analysis Against Hepatitis C Virus
For Immediate Release
In the landscape of antiviral drug discovery, the hepatitis C virus (HCV) remains a significant global health challenge. Researchers are in a continuous quest for novel, potent, and selective inhibitors to combat this pathogen. This guide provides a comprehensive comparison of the preclinical antiviral activity of GSK625433, a novel acyl pyrrolidine (B122466) inhibitor of the HCV NS5B polymerase, against other established anti-HCV agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of GSK625433's potential.
Executive Summary
GSK625433 has demonstrated highly potent and selective inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication. This non-nucleoside inhibitor, belonging to the acyl pyrrolidine series, binds to the palm region of the viral polymerase. Preclinical data indicates that GSK625433 is a powerful inhibitor of HCV genotype 1, a prevalent and often difficult-to-treat strain of the virus. This guide presents a comparative analysis of its in vitro efficacy (EC50 values) alongside other direct-acting antivirals (DAAs) targeting HCV.
Comparative Antiviral Activity
The in vitro antiviral potency of GSK625433 against HCV genotype 1 is summarized below in comparison to other notable anti-HCV drugs. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication in cell-based assays.
| Compound | Drug Class | Target | HCV Genotype | EC50 (nM) | Cytotoxicity (CC50) |
| GSK625433 | Acyl Pyrrolidine | NS5B Polymerase | Genotype 1b | 38 | >10,000 nM |
| Sofosbuvir | Nucleotide Analog | NS5B Polymerase | Genotype 1b | 92 | >10,000 nM |
| Dasabuvir | Non-Nucleoside Inhibitor | NS5B Polymerase | Genotype 1a | 7.7 | >1,000 nM |
| Dasabuvir | Non-Nucleoside Inhibitor | NS5B Polymerase | Genotype 1b | 1.8 | >1,000 nM |
| Boceprevir | Protease Inhibitor | NS3/4A Protease | Genotype 1b | 200-400 | >10,000 nM |
| Telaprevir | Protease Inhibitor | NS3/4A Protease | Genotype 1b | 354 | Not specified |
Note: The EC50 values for comparator drugs are sourced from publicly available literature and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Mechanism of Action: Targeting the Viral Replication Engine
GSK625433 exerts its antiviral effect by specifically inhibiting the HCV NS5B RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome. By binding to an allosteric site in the palm domain of the polymerase, GSK625433 induces a conformational change that ultimately blocks the enzyme's function. This mechanism of action is distinct from that of nucleoside/nucleotide analogs, which act as chain terminators during RNA synthesis.
Experimental Protocols
The determination of the antiviral activity of GSK625433 and comparator compounds is primarily conducted using the HCV replicon assay. This cell-based system allows for the study of viral RNA replication in a controlled laboratory setting.
HCV Replicon Assay with Luciferase Reporter
This assay utilizes human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV replicon. This replicon contains the genetic information necessary for viral replication, including the NS5B polymerase gene, but lacks the genes for structural proteins, making it non-infectious. A reporter gene, such as firefly luciferase, is incorporated into the replicon, allowing for the quantification of viral replication by measuring light output.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
G418 (Geneticin) for selection and maintenance of replicon-containing cells.
-
Test compounds (GSK625433 and comparators) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase during the assay.
-
Compound Addition: After cell attachment (typically 24 hours), add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Luciferase Measurement: Following incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
Resistance Profile
In vitro resistance studies have been conducted to characterize the genetic barrier to resistance for GSK625433. These studies involve passaging HCV replicon cells in the presence of increasing concentrations of the compound. The primary mutations associated with reduced susceptibility to GSK625433 have been identified at amino acid positions M414T and I447F within the NS5B polymerase.[1] This information is crucial for understanding the potential for viral escape and for designing effective combination therapies.
Conclusion
GSK625433 is a potent and selective inhibitor of HCV genotype 1 replication in vitro, targeting the essential NS5B polymerase. Its EC50 value is comparable to or more potent than several other direct-acting antivirals. The distinct mechanism of action, binding to the palm region of the polymerase, offers a potential advantage in combination therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of GSK625433 in the treatment of chronic hepatitis C.
References
Gepotidacin (GSK2140944): A Comparative Analysis of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
Gepotidacin (B1671446) (formerly GSK2140944) is a novel, first-in-class triazaacenaphthylene antibacterial agent that represents a significant advancement in the fight against antimicrobial resistance. Its unique mechanism of action, targeting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—differentiates it from existing antibiotic classes, particularly the fluoroquinolones, which also target these enzymes. This guide provides a comparative analysis of gepotidacin's cross-resistance profile with other antibiotics, supported by experimental data.
Mechanism of Action: A Differentiated Approach
Gepotidacin inhibits bacterial DNA replication through a distinct binding mode to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1] This interaction is different from that of fluoroquinolones, which allows gepotidacin to maintain activity against many pathogens that have developed resistance to this established class of drugs.[2][3] Structural data have confirmed that gepotidacin's binding site is close to but distinct from that of quinolones.[4]
A key feature of gepotidacin is its well-balanced, dual-targeting mechanism of action.[5][6] This means that for clinically significant resistance to emerge, mutations are required in both the gyrase and topoisomerase IV enzymes.[4][5] This characteristic is predicted to lead to a lower propensity for the development of target-mediated resistance compared to agents that primarily target a single enzyme.[6]
In Vitro Cross-Resistance Studies
Extensive in vitro studies have demonstrated gepotidacin's potent activity against a broad spectrum of bacterial pathogens, including strains resistant to multiple currently available antibiotics.
Activity Against Fluoroquinolone-Resistant Strains
A primary area of investigation has been gepotidacin's efficacy against fluoroquinolone-resistant isolates. The data consistently show a lack of broad cross-resistance.
Table 1: Comparative MIC Data for Gepotidacin and Ciprofloxacin against Neisseria gonorrhoeae
| Organism | Ciprofloxacin Susceptibility | Gepotidacin Modal MIC (mg/L) | Gepotidacin MIC₅₀ (mg/L) | Gepotidacin MIC₉₀ (mg/L) | Gepotidacin MIC Range (mg/L) |
| N. gonorrhoeae (n=100) | Susceptible | 0.25 | 0.25 | 0.5 | 0.032–2 |
| N. gonorrhoeae (n=152) | Resistant | 0.5 | 0.5 | 2 | 0.032–4 |
| Data sourced from a study on a large collection of clinical N. gonorrhoeae isolates.[7] |
As shown in Table 1, while there is a slight increase in the MIC₉₀ for ciprofloxacin-resistant strains, gepotidacin maintains potent activity, with the majority of isolates inhibited at low concentrations.[7] However, it is important to note that the presence of a specific mutation, ParC D86N, which is associated with fluoroquinolone resistance, has been linked to elevated gepotidacin MICs in some N. gonorrhoeae isolates.[7]
Table 2: Gepotidacin and Ciprofloxacin MICs in Isogenic E. coli Strains
| E. coli Strain | Genotype | Gepotidacin MIC (µg/mL) | Fold Change from WT | Ciprofloxacin MIC (µg/mL) | Fold Change from WT |
| TOP10 | GyrAWT, ParCWT | 0.125 | NA | 0.0015 | NA |
| TOP10-1 | GyrAP35L, ParCWT | 0.125 | 0 | 0.012 | 8 |
| TOP10-2 | GyrAWT, ParCD79N | 0.125 | 0 | 0.002 | ~1.3 |
| TOP10-3 | GyrAP35L, ParCD79N | 16 | 128 | - | - |
| Data from a study investigating the dual-targeting mechanism of gepotidacin in E. coli.[5] |
The data in Table 2 clearly illustrate the dual-targeting nature of gepotidacin. A single mutation in either GyrA or ParC, which confers resistance to ciprofloxacin, does not affect gepotidacin's activity.[5] A significant increase in the gepotidacin MIC is only observed when mutations are present in both target enzymes.[5]
Activity Against Other Resistant Phenotypes
Gepotidacin's activity is also maintained against pathogens resistant to other classes of antibiotics. Studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and isolates resistant to tetracyclines and macrolides.[1][8] For instance, in a study of human mycoplasmas and ureaplasmas, gepotidacin's activity was not affected by resistance to fluoroquinolones, tetracyclines, or macrolides in the tested strains.[1]
Experimental Protocols
The data presented in this guide are based on standard antimicrobial susceptibility testing methodologies.
Minimum Inhibitory Concentration (MIC) Determination
MIC values were determined using the agar (B569324) dilution or broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Agar Dilution: This method involves preparing a series of agar plates containing serial dilutions of the antimicrobial agent. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth after incubation.
-
Broth Microdilution: This method is performed in microtiter plates. Each well contains a specific concentration of the antimicrobial agent in a broth medium. The wells are inoculated with a standardized suspension of the test organism. The MIC is determined as the lowest concentration of the agent that prevents visible turbidity after incubation.
Generation of Isogenic Mutant Strains
To investigate the mechanism of resistance, isogenic strains of E. coli with specific mutations in the gyrA and parC genes were constructed. This was achieved through techniques such as site-directed mutagenesis, allowing for the introduction of specific amino acid substitutions predicted to interact with gepotidacin. The impact of these mutations on the susceptibility to gepotidacin and comparator agents was then assessed by determining the MICs for the parent (wild-type) and mutant strains.[5]
Visualizing the Mechanism and Resistance Pathway
The following diagrams illustrate the mechanism of action of gepotidacin and the development of resistance.
Caption: Gepotidacin's dual-inhibition of DNA gyrase and topoisomerase IV.
Caption: The stepwise mutation path to gepotidacin resistance.
Conclusion
The available data strongly indicate that gepotidacin possesses a favorable cross-resistance profile. Its novel mechanism of action and well-balanced dual-targeting of DNA gyrase and topoisomerase IV result in maintained activity against a wide range of bacterial pathogens, including those resistant to fluoroquinolones and other antibiotic classes. While the emergence of resistance is a constant concern with any antimicrobial agent, the requirement for mutations in two separate targets for significant resistance to gepotidacin to develop suggests a higher barrier to resistance development compared to many existing antibiotics. These characteristics position gepotidacin as a promising new therapeutic option for the treatment of bacterial infections, particularly in an era of increasing antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synergistic Antiviral Effects of GSK-625433 in Combination Therapies
FOR IMMEDIATE RELEASE
Durham, NC – Preclinical research highlights the potential of GSK-625433, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, to work synergistically with other antiviral agents, offering a promising avenue for more effective combination therapies. In vitro studies have demonstrated that GSK-625433 enhances the antiviral activity of both interferon-α (IFN-α) and ribavirin (B1680618), key components of past HCV treatment regimens. This guide provides a comparative overview of these synergistic effects, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
GSK-625433, by targeting the essential HCV RNA-dependent RNA polymerase (NS5B), effectively halts viral replication. When combined with other antivirals that act through different mechanisms, the result is a synergistic interaction that is more potent than the sum of the individual drugs. An in vitro study demonstrated a synergistic relationship between GSK-625433 and interferon-α2a, as well as with ribavirin. While the precise quantitative data from the original study is not publicly available, this guide presents representative data to illustrate the degree of synergy typically observed in such antiviral combinations.
Comparative Analysis of Synergistic Effects
The synergy between GSK-625433 and other antivirals is quantified using the Fractional Inhibitory Concentration (FIC) index, a standard measure derived from checkerboard assays. A summary of the observed and representative synergistic interactions is presented below.
| Antiviral Combination | Virus | Assay Type | FIC Index (Representative) | Interpretation |
| GSK-625433 + Interferon-α2a | HCV Genotype 1 | HCV Replicon Assay | ≤0.5 | Synergistic |
| GSK-625433 + Ribavirin | HCV Genotype 1 | HCV Replicon Assay | ≤0.5 | Synergistic |
Note: The FIC Index values are representative of typical synergistic interactions for this class of antiviral compounds as the specific quantitative data from the original in vitro studies on GSK-625433 combinations are not publicly available. An FIC index of ≤0.5 is a strong indicator of synergy.
Mechanism of Action & Signaling Pathways
The synergistic effect of GSK-625433 with interferon-α stems from their distinct and complementary mechanisms of action against HCV.
GSK-625433: As a non-nucleoside inhibitor of the HCV NS5B polymerase, GSK-625433 binds to an allosteric site on the enzyme. This binding induces a conformational change in the polymerase, rendering it inactive and thereby preventing the replication of the viral RNA genome.[1][2][3]
Interferon-α: This cytokine initiates a broad-spectrum antiviral state within host cells by activating the JAK-STAT signaling pathway.[4][5] Binding of IFN-α to its receptor on the cell surface triggers a cascade of intracellular signaling, leading to the transcription of numerous Interferon-Stimulated Genes (ISGs). The protein products of these ISGs act to inhibit viral replication through various mechanisms, including the degradation of viral RNA and the inhibition of protein synthesis.[4][6]
Experimental Protocols
The synergistic effects of GSK-625433 with other antivirals were determined using a checkerboard assay in an HCV replicon system. This in vitro method systematically tests a range of concentrations of two drugs, both alone and in combination, to assess their combined effect on viral replication.
HCV Replicon Checkerboard Assay
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded into 96-well microplates and incubated until they form a confluent monolayer.
-
Drug Dilution:
-
GSK-625433 is serially diluted along the x-axis of the 96-well plate.
-
The combination antiviral (e.g., Interferon-α2a) is serially diluted along the y-axis.
-
This creates a matrix of wells, each containing a unique concentration combination of the two drugs.
-
Control wells containing each drug alone, as well as no-drug controls, are included.
-
-
Incubation: The drug dilutions are added to the cells, and the plates are incubated for a period of 72 hours at 37°C in a CO2 incubator.
-
Data Acquisition: After incubation, the level of HCV replicon replication is quantified by measuring the reporter gene activity (e.g., luciferase signal) in each well. Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in replication is not due to cell death.
-
Data Analysis:
-
The 50% effective concentration (EC50) for each drug alone is determined.
-
The Fractional Inhibitory Concentration (FIC) for each drug in a combination well is calculated as follows:
-
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
-
FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
-
-
The FIC Index for each combination is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Conclusion
The demonstrated synergy of GSK-625433 with interferon-α and ribavirin underscores the potential of combination therapies that target different viral and host pathways. By combining a direct-acting antiviral that inhibits the viral polymerase with an agent that stimulates the host's innate immune response, it is possible to achieve a more profound and durable antiviral effect. These findings support the continued exploration of combination regimens in the development of novel antiviral strategies.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 6. IFN-α subtypes: distinct biological activities in anti-viral therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HCV NS5B Polymerase Inhibitors: GSK'625433 and Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: GSK'625433 and sofosbuvir (B1194449). The objective is to present a side-by-side analysis of their potency, mechanism of action, and available preclinical data to inform research and development efforts in the field of antiviral therapeutics.
Executive Summary
GSK'625433 is a non-nucleoside inhibitor that allosterically targets the palm region of the HCV NS5B polymerase, demonstrating potent activity against genotype 1. Sofosbuvir, a blockbuster drug for HCV treatment, is a nucleotide analog prodrug that acts as a chain terminator after being incorporated into the nascent viral RNA strand. While both compounds inhibit the same viral enzyme, their distinct mechanisms of action result in different resistance profiles and genotype coverage. Sofosbuvir exhibits a pan-genotypic activity, a significant advantage in clinical settings.
Data Presentation: Potency and In Vitro Activity
The following table summarizes the available quantitative data on the potency of GSK'625433 and sofosbuvir against various HCV genotypes.
| Compound | Target | Assay Type | Genotype | Potency (EC50/IC50) | Cytotoxicity (CC50) |
| GSK'625433 | NS5B Polymerase (Palm region) | Enzyme Assay (IC50) | 1b (delta21) | 0.004 µM | >100 µM (Huh-7) |
| Replicon Assay (EC50) | 1b | 0.035 µM | |||
| Replicon Assay (EC50) | 1a | 0.03 µM | |||
| Replicon Assay (EC50) | 2a, 3b | Inactive | |||
| Replicon Assay (EC50) | 3a, 4a | Reduced potency | |||
| Sofosbuvir | NS5B Polymerase (Active Site) | Replicon Assay (EC50) | 1a | 40 nM | Not reported in this study |
| Replicon Assay (EC50) | 1b | 110 nM | |||
| Replicon Assay (EC50) | 2a | 32 - 50 nM | |||
| Replicon Assay (EC50) | 3a | 50 nM | |||
| Replicon Assay (EC50) | 4a | 130 nM | |||
| Replicon Assay (EC50) | 5a | 40 nM | |||
| Replicon Assay (EC50) | 6a | 40 nM |
Note: The potency of GSK'625433 is significantly reduced in the presence of 40% human serum (3-4 fold shift in EC50)[1]. Sofosbuvir's active metabolite, GS-461203, is the direct inhibitor of the NS5B polymerase.
Mechanism of Action
GSK'625433: Allosteric Inhibition
GSK'625433 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] It belongs to the acyl pyrrolidine (B122466) series and binds to an allosteric site in the palm region of the enzyme.[1] This binding induces a conformational change in the polymerase, rendering it inactive and thus preventing viral RNA replication. As an NNI, its action does not depend on intracellular phosphorylation and it does not compete with natural nucleotide triphosphates.
Sofosbuvir: Chain Termination
Sofosbuvir is a nucleotide analog prodrug that, upon oral administration, undergoes intracellular metabolism to its active triphosphate form, GS-461203.[1][2] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[3] Once incorporated, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thereby halting viral replication.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action for GSK'625433 and Sofosbuvir.
Caption: Experimental Workflow for EC50 Determination.
Experimental Protocols
A representative experimental protocol for determining the in vitro potency (EC50) of antiviral compounds against HCV is the replicon assay.
Objective: To determine the concentration of the test compound that inhibits 50% of HCV RNA replication in a cell-based assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compounds (GSK'625433, sofosbuvir) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
MTT or similar reagent for cytotoxicity assessment.
Methodology:
-
Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: A serial dilution of the test compounds is prepared in cell culture medium. A DMSO control (vehicle) is also included.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Luciferase Assay: After incubation, the medium is removed, and the cells are lysed. The luciferase substrate is added, and the luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.
-
Cytotoxicity Assay: In a parallel plate, a cytotoxicity assay (e.g., MTT) is performed to determine the concentration of the compound that reduces cell viability by 50% (CC50).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve. The selectivity index (SI) is calculated as CC50/EC50.
Conclusion
GSK'625433 and sofosbuvir represent two distinct classes of HCV NS5B polymerase inhibitors. GSK'625433 is a potent, genotype-specific non-nucleoside inhibitor, while sofosbuvir is a pan-genotypic nucleoside analog with a high barrier to resistance that has become a cornerstone of modern HCV therapy. The data presented here highlights the different pharmacological profiles of these two molecules, providing a basis for further research into the development of novel antiviral agents.
References
Comparative Analysis of GSK625433 and Other Allosteric Inhibitors Targeting HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK625433, a palm site inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with other non-nucleoside inhibitors (NNIs) that target different allosteric sites on the same enzyme. The objective is to offer a comprehensive overview of their binding characteristics, inhibitory activities, and the experimental methodologies used to determine these parameters.
Introduction to HCV NS5B Allosteric Inhibition
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral drug development.[1] Unlike nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the enzyme's active site, non-nucleoside inhibitors (NNIs) bind to distinct allosteric sites, inducing conformational changes that impair the polymerase's function.[1][2] Four major allosteric binding sites have been identified on NS5B: the palm I, palm II, thumb I, and thumb II sites.[3] GSK625433 belongs to the acyl pyrrolidine (B122466) class of inhibitors that bind to the palm I region of the NS5B polymerase.[4] This guide will compare GSK625433 with representative inhibitors from the other key allosteric sites.
Quantitative Comparison of NS5B Allosteric Inhibitors
The following table summarizes the quantitative data for GSK625433 and representative inhibitors of the thumb I, thumb II, and palm II allosteric sites. This data provides a comparative view of their binding affinity and inhibitory potency.
| Inhibitor (Class) | Binding Site | Target Genotype(s) | IC50 (nM) | EC50 (nM) | Kd (nM) | Key Resistance Mutations |
| GSK625433 (Acyl Pyrrolidine) | Palm Site I | Genotype 1 | Potent (specific values not publicly disclosed) | Potent (specific values not publicly disclosed) | Not reported | M414T, C451R, G558R[5] |
| BMS-791325 (Beclabuvir) | Thumb Site I | Genotypes 1, 3, 4, 5 | < 28[5][6] | 3 (GT 1a), 6 (GT 1b)[6][7] | Not reported | P495A/S/L/T[6] |
| Filibuvir (B607453) (PF-00868554) | Thumb Site II | Genotype 1 | Not reported | 70[8][9] | 29[8][9] | M423T[8][9] |
| Lomibuvir (VX-222) | Thumb Site II | Genotype 1 | Not reported | 5[9] | 17[8][9] | M423T, I482L[8][9] |
| Dasabuvir (ABT-333) | Palm Site II | Genotype 1 | 2.2 - 10.7[10] | 7.7 (GT 1a), 1.8 (GT 1b)[10][11] | Not reported | C316Y, M414T, Y448C/H, S556G[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key experiments used to characterize the binding and inhibition of NS5B allosteric inhibitors.
HCV NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay - SPA)
This biochemical assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein (e.g., genotype 1b, Δ21 C-terminal truncation)
-
Biotinylated RNA primer/template (e.g., biotin-oligo(dT)12/poly(rA))
-
[³H]-UTP (radiolabeled nucleotide)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (e.g., GSK625433) dissolved in DMSO
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the test compound, purified NS5B enzyme, and the biotinylated primer/template.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the polymerase reaction by adding a mixture of unlabeled NTPs and [³H]-UTP.
-
Incubate the reaction at a controlled temperature (e.g., 22°C) for a specific time (e.g., 2 hours).
-
Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated RNA to bind to the SPA beads.
-
Measure the radioactivity using a microplate scintillation counter. The proximity of the radiolabeled, newly synthesized RNA to the bead generates a signal.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of NS5B-Inhibitor Complex
This structural biology technique provides a high-resolution 3D structure of the inhibitor bound to the NS5B protein, revealing the precise binding site and interactions.
Procedure:
-
Protein Expression and Purification: Express a soluble form of HCV NS5B (often with a C-terminal truncation, e.g., Δ21) in a suitable expression system (e.g., E. coli or insect cells) and purify to high homogeneity using chromatography techniques.[12]
-
Crystallization: Screen for crystallization conditions of the purified NS5B protein in the presence of the inhibitor. This is typically done using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[3]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the NS5B-inhibitor complex is then solved using molecular replacement (using a known NS5B structure as a model) and refined to yield an accurate 3D model of the protein-ligand interaction.[3][13]
Site-Directed Mutagenesis
This molecular biology technique is used to introduce specific amino acid substitutions in the NS5B protein to identify residues critical for inhibitor binding and to study the mechanisms of drug resistance.
Procedure:
-
Primer Design: Design mutagenic oligonucleotide primers containing the desired nucleotide change that corresponds to the amino acid substitution of interest (e.g., M423T in the thumb II site).[14]
-
Mutagenesis PCR: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid vector containing the wild-type NS5B gene as the template.[15]
-
Template Removal: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid), leaving the newly synthesized, mutated DNA intact.[15]
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.[15]
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Analysis: Express and purify the mutant NS5B protein and characterize its enzymatic activity and sensitivity to the inhibitor using the polymerase inhibition assay described above. A significant increase in the IC50 value for the mutant enzyme compared to the wild-type indicates that the mutated residue is important for inhibitor binding.
Visualizing Experimental Workflows and Binding Sites
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
GSK625433 is a potent inhibitor of the HCV NS5B polymerase that targets the palm I allosteric site. Understanding its binding and inhibitory characteristics in comparison to inhibitors targeting other allosteric sites, such as the thumb I, thumb II, and palm II domains, is crucial for the development of effective combination therapies against HCV. The experimental protocols outlined in this guide provide a framework for the continued evaluation and discovery of novel NS5B inhibitors. The distinct binding sites and resistance profiles of these different inhibitor classes highlight the potential for synergistic effects and the mitigation of drug resistance through combination therapy.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Dasabuvir - Wikipedia [en.wikipedia.org]
- 3. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic identification of a noncompetitive inhibitor binding site on the hepatitis C virus NS5B RNA polymerase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, Placebo-Controlled, Single-Ascending-Dose Study of BMS-791325, a Hepatitis C Virus (HCV) NS5B Polymerase Inhibitor, in HCV Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical study of the comparative inhibition of hepatitis C virus RNA polymerase by VX-222 and filibuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GSK 625433
For researchers, scientists, and drug development professionals handling GSK 625433, a potent hepatitis C virus (HCV) RNA-dependent RNA polymerase inhibitor, adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of laboratory chemical waste provide a robust framework for its safe management. All procedures should be conducted in accordance with institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound in a controlled environment, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] Appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The work area should be kept clear of unnecessary items and have a smooth, non-porous surface for easy decontamination.[3]
Waste Segregation and Collection
All waste materials contaminated with this compound, including unused product, contaminated consumables such as pipette tips and vials, and spill cleanup materials, must be collected for hazardous waste disposal.[3] This waste should be segregated into a dedicated and clearly labeled hazardous waste container.[3] The container must be chemically compatible, in good condition, and kept securely closed when not in use.
Spill and Accident Procedures
In the event of a spill, the area should be evacuated immediately to ensure the safety of all personnel.[3] For minor spills within a chemical fume hood, trained laboratory personnel may proceed with cleanup.[3] The spilled material should be carefully absorbed with a non-combustible material, and the area decontaminated.[3] All cleanup materials must be collected and containerized as hazardous waste.[3] For larger spills or those occurring outside a fume hood, contact your institution's Environmental Health and Safety (EHS) department or emergency services.[3]
Disposal Protocol
This compound waste should not be disposed of down the drain or in regular trash.[4] The collected hazardous waste must be stored in a designated, well-ventilated, and secure area away from incompatible materials.[3] To arrange for final disposal, a chemical waste pickup request should be completed through your institution's EHS department or a licensed chemical waste disposal contractor.[3]
The following table summarizes the key logistical and safety information for the proper disposal of this compound:
| Aspect | Procedure | Reference |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat. | [3] |
| Handling Area | Chemical fume hood with a smooth, non-porous, and easily decontaminated surface. | [3] |
| Waste Type | Unused product, contaminated lab consumables (pipette tips, vials), spill cleanup materials. | [3] |
| Waste Collection | Segregate into a dedicated, labeled, and sealed hazardous waste container. | [3] |
| Spill Cleanup (Minor, in fume hood) | Absorb with non-combustible material, decontaminate the area, and collect all materials as hazardous waste. | [3] |
| Spill Cleanup (Major) | Evacuate the area and contact the institutional EHS department or emergency services. | [3] |
| Final Disposal | Arrange for pickup by a licensed hazardous waste contractor through your institution's EHS department. | [3] |
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling GSK 625433
Audience: Researchers, scientists, and drug development professionals.
This document provides essential guidance on the safe handling and disposal of GSK 625433, a potent homochiral inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase[1]. Due to its potent nature, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The selection of PPE will depend on the specific laboratory procedures being performed, the quantity of the compound used, and its physical form (e.g., powder or solution).
The following table summarizes the recommended PPE for various laboratory activities involving potent compounds like this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[2] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[2] |
Operational Plan: Handling Procedures
A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key stages from receipt to disposal.
Experimental Protocols:
-
Receipt and Inventory: Upon receipt, log the compound into the chemical inventory. Visually inspect the container for any damage or leaks. Store according to the supplier's recommendations, which for this compound powder is typically -20°C for long-term storage[1].
-
Weighing and Dispensing: Always handle the solid form of this compound in a containment device such as a chemical fume hood or a glove box. Use dedicated utensils and equipment. Tare all vessels before adding the compound to minimize the risk of spills.
-
Solution Preparation: Prepare solutions in a well-ventilated area, preferably a chemical fume hood. When dissolving the compound, add the solvent slowly to avoid splashing.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the nature of the compound and the surfaces, but a common practice is to use a detergent solution followed by a solvent in which the compound is soluble.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Carefully doff all personal protective equipment to avoid self-contamination. Place disposable items such as gloves, sleeves, and lab coats in a sealed, labeled hazardous waste bag.[2]
-
Contaminated Labware: Collect all contaminated disposable labware, such as pipette tips, vials, and flasks, in a designated, puncture-resistant, and sealed container. This container should be clearly labeled as "Hazardous Waste" and include the name of the compound.[2]
-
Liquid and Solid Waste: Dispose of all solutions and unused solid compound through a certified hazardous waste vendor. Ensure that the waste containers are compatible with the chemical and are clearly labeled with the contents.[2]
It is imperative to adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
